molecular formula C6H6BClO2 B1630686 3-Chlorophenyl boronic acid CAS No. 63503-60-6

3-Chlorophenyl boronic acid

货号: B1630686
CAS 编号: 63503-60-6
分子量: 156.38 g/mol
InChI 键: SDEAGACSNFSZCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chlorophenyl boronic acid is a useful research compound. Its molecular formula is C6H6BClO2 and its molecular weight is 156.38 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chlorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAGACSNFSZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370214
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-60-6
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a synthetic organoboron compound widely utilized in organic chemistry and medicinal chemistry. As a derivative of phenylboronic acid, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in many biologically active compounds. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, making 3-chlorophenylboronic acid a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, key applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quantitative overview for experimental design and evaluation.

PropertyValueReference(s)
CAS Number 63503-60-6
Synonyms 3-Chlorobenzeneboronic acid, m-Chlorophenylboronic acid
Molecular Formula C₆H₆BClO₂
Molecular Weight 156.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-189 °C
Boiling Point 311.4 °C at 760 mmHg (Predicted)
Density 1.32 g/cm³ (Predicted)
Solubility Slightly soluble in water. Soluble in methanol, ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Stability Stable under recommended storage conditions.
Storage Conditions Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.

Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of 3-Chlorophenylboronic acid. The following table outlines its key spectral features.

SpectroscopyDataReference(s)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.1 (s, broad, 2H, -B(OH)₂), ~7.8-7.9 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H). Note: Chemical shifts are estimated from spectrum images. Actual values may vary.[1][3]
¹³C NMR Expected chemical shifts (ppm): ~170-185 (C-B), ~125-150 (Aromatic C-Cl and C-H). Specific shifts are not readily available in literature.[4]
FT-IR Expected characteristic absorption peaks (cm⁻¹): ~3500-3200 (broad, O-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1400 (aromatic C=C stretch), ~1350 (B-O stretch), ~850-550 (C-Cl stretch).[5][6]

Key Reactions & Applications

3-Chlorophenylboronic acid is a key reactant in several important organic transformations.

Suzuki-Miyaura Coupling: The most prominent application of 3-chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate to form a new carbon-carbon bond, typically to create biaryl structures.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar-Pd(II)-Ar' L₂ pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_intermediate->product start Ar-X (Aryl Halide) boronic_acid Ar'-B(OH)₂ (3-Chlorophenyl boronic acid) base Base (e.g., K₂CO₃) PDE4_Signaling_Pathway cluster_cell Cellular Environment ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Activated by G-protein cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate Response Cellular Response (e.g., Reduced Inflammation) PKA->Response AMP AMP PDE4->AMP Hydrolysis Inhibitor PDE4 Inhibitor (Derived from 3-Chlorophenylboronic acid) Inhibitor->PDE4 Blocks Experimental_Workflow start Combine Reactants: - Aryl Halide - 3-Chlorophenylboronic acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent Add Solvents (e.g., Toluene/Water) inert->solvent heat Heat and Stir (e.g., 90-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry Dry and Concentrate: - Dry over MgSO₄ - Filter - Rotovap workup->dry purify Purify (Column Chromatography) dry->purify end Characterize Product purify->end

References

A Technical Guide to the Synthesis of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 3-chlorophenylboronic acid, a critical reagent in modern organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an essential building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. This document details the most prevalent and effective synthesis strategies, complete with experimental protocols and a comparative analysis of their quantitative aspects.

Core Synthesis Methodologies

The preparation of 3-chlorophenylboronic acid is predominantly achieved through two main synthetic routes: the Grignard reagent method and the organolithium reagent method. Both pathways involve the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester, followed by hydrolysis to yield the desired boronic acid.

Grignard Reagent Method

This classic approach utilizes the formation of a Grignard reagent, an organomagnesium halide, from a suitable starting material like m-dichlorobenzene or 3-chlorobromobenzene. The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, to form a boronate ester, which upon acidic workup, hydrolyzes to 3-chlorophenylboronic acid. A key advantage of this method is the relatively lower cost of starting materials.

Organolithium Reagent Method

The organolithium route typically starts from 1-bromo-3-chlorobenzene. An organolithium reagent, such as n-butyllithium, is used to perform a halogen-metal exchange, generating a highly reactive 3-chlorophenyllithium species. This intermediate is subsequently reacted with a trialkyl borate at low temperatures, followed by hydrolysis to afford the final product. This method is known for its high yield and clean reaction profiles, though it requires stringent anhydrous conditions and handling of pyrophoric reagents.[1]

Comparative Analysis of Synthesis Methods

To facilitate an informed selection of the most appropriate synthesis strategy, the following table summarizes the key quantitative data associated with each method based on reported experimental findings.

ParameterGrignard Reagent MethodOrganolithium Reagent Method
Starting Material m-Dichlorobenzene or 3-Chlorobromobenzene1-Bromo-3-chlorobenzene
Key Reagents Magnesium, Iodine (initiator), 1,2-Dibromoethane (initiator), Trimethyl boraten-Butyllithium, Trimethyl borate
Typical Yield ~86.5%[1]57%[2]
Reported Purity 98.5% (unpurified)[1]High, but specific percentage not consistently reported
Reaction Temperature Grignard formation: Reflux; Borylation: -20°C to -70°C[1][3]-78°C[2]
Key Advantages Lower cost of starting materials, suitable for industrial scale.High yields, fewer byproducts.[1]
Key Disadvantages Grignard initiation can be challenging.Requires strictly anhydrous conditions, expensive and hazardous reagents.[1]

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis methods.

Protocol 1: Grignard Reagent Synthesis from m-Dichlorobenzene

This protocol is adapted from established industrial synthesis methods.[1][2]

Step 1: Preparation of 3-Chlorophenylmagnesium Chloride

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with magnesium turnings.

  • Add a small amount of iodine and 1,2-dibromoethane as initiators.

  • In a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether), dissolve m-dichlorobenzene.

  • Slowly add the m-dichlorobenzene solution to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • In a separate flask, dissolve trimethyl borate in an anhydrous solvent and cool the solution to -70°C.

  • Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute hydrochloric acid).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to yield 3-chlorophenylboronic acid.

Protocol 2: Organolithium Synthesis from 1-Bromo-3-chlorobenzene

This procedure is based on a general method for the synthesis of arylboronic acids.[2]

Step 1: Formation of 3-Chlorophenyllithium

  • Under an argon atmosphere, dissolve 1-bromo-3-chlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (2.3 equivalents) dropwise, ensuring the internal temperature does not rise above -78°C.

  • Stir the mixture at -78°C for one hour after the addition is complete.

Step 2: Borylation and Work-up

  • To the cold solution, slowly add trimethyl borate (1.5 equivalents).

  • Continue stirring at -78°C for another hour.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the THF and most of the water under reduced pressure.

  • Acidify the residue to a pH of 3 with 3M hydrochloric acid.

  • Extract the product with dichloromethane (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting solid is washed with ice-cold water and then with petroleum ether and dried to afford 3-chlorophenylboronic acid.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

Grignard_Synthesis_Workflow start Start reagents m-Dichlorobenzene Magnesium Initiators (I2, C2H4Br2) Anhydrous Solvent start->reagents grignard Grignard Reaction (Reflux) reagents->grignard borylation Borylation (-70°C) grignard->borylation borate Trimethyl Borate Anhydrous Solvent borate->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis extraction Extraction (Organic Solvent) hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product 3-Chlorophenylboronic Acid purification->product

Caption: Workflow for Grignard Synthesis of 3-Chlorophenylboronic Acid.

Organolithium_Synthesis_Workflow start Start reagents_ol 1-Bromo-3-chlorobenzene n-Butyllithium Anhydrous THF start->reagents_ol lithiation Lithiation (-78°C) reagents_ol->lithiation borylation_ol Borylation (-78°C) lithiation->borylation_ol borate_ol Trimethyl Borate borate_ol->borylation_ol quench Quench (NH4Cl) borylation_ol->quench workup Aqueous Workup & Extraction quench->workup isolation Isolation & Drying workup->isolation product_ol 3-Chlorophenylboronic Acid isolation->product_ol

References

A Comprehensive Technical Guide to 3-Chlorophenylboronic Acid: CAS Number, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount to ensuring both experimental success and laboratory safety. This in-depth guide provides critical information on 3-Chlorophenylboronic acid, a versatile building block in organic synthesis.

Core Identification:

  • Chemical Name: 3-Chlorophenylboronic acid

  • Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid[1]

  • CAS Number: 63503-60-6[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₆H₆BClO₂[1][2][6][7]

  • Molecular Weight: 156.37 g/mol [2][3][6]

Safety Data Summary

The following table summarizes the key safety information for 3-Chlorophenylboronic acid, compiled from multiple safety data sheets. Adherence to these guidelines is crucial for safe handling and use.

ParameterInformationReference
Pictogram
alt text
[5][6][7]
Signal Word Warning[5][6][7]
Hazard Statements H302: Harmful if swallowed.[5][6][8] H312: Harmful in contact with skin.[5][6] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H332: Harmful if inhaled.[5][6] H335: May cause respiratory irritation.[8]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][7] P264: Wash skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][7] P271: Use only outdoors or in a well-ventilated area.[5][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[5][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P330: Rinse mouth.[5][7] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols and Handling

Detailed methodologies for the safe handling and use of 3-Chlorophenylboronic acid are critical. The following represents a generalized protocol based on standard laboratory safety practices for this category of compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots are recommended.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible.

Handling and Storage:

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store away from strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Safety Handling Workflow

The following diagram illustrates the logical workflow for safely handling 3-Chlorophenylboronic acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Workspace (Fume Hood, Spill Kit) B->C D Weigh/Dispense Chemical (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste (Follow Regulations) F->G H Remove & Dispose of PPE G->H

Safe Handling Workflow for 3-Chlorophenylboronic Acid

This guide provides a foundational understanding of 3-Chlorophenylboronic acid for laboratory professionals. Always consult the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information before use.

References

An In-depth Technical Guide to the Solubility of 3-Chlorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorophenylboronic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for 3-chlorophenylboronic acid in publicly accessible literature, this document presents qualitative solubility information, quantitative data for structurally analogous compounds, and a detailed experimental protocol for determining solubility.

Qualitative Solubility of 3-Chlorophenylboronic Acid

3-Chlorophenylboronic acid is a white to light yellow-green crystalline powder.[1] Its solubility in different solvent systems is a critical parameter for its use in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.[1]

General solubility characteristics indicate that 3-chlorophenylboronic acid is:

  • Soluble in organic solvents such as N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and methanol.[1]

  • Possesses some solubility in low-polarity and non-polar organic solvents.[1]

  • Exhibits poor solubility in water.[1]

Quantitative Solubility Data for Analogous Phenylboronic Acids

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)ortho-Isobutoxyphenylboronic Acid (g/L)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (g/L)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (g/L)*
Chloroform293.150.04578.80.00813.80.00610.3
303.150.075134.40.01424.50.01119.2
313.150.120221.30.02442.70.01933.6
323.150.185356.50.04174.00.03257.2
3-Pentanone293.150.135198.50.02839.90.02231.2
303.150.190289.40.04565.30.03651.9
313.150.260416.00.070104.20.05784.4
323.150.350594.10.105161.80.088134.7
Acetone293.150.150221.70.04057.50.03245.8
303.150.210323.10.06291.10.05174.5
313.150.285461.30.092138.80.078116.8
323.150.380655.40.130202.40.112172.9

* Solubility in g/L is calculated from mole fraction data, molecular weights of the solutes, and temperature-dependent densities of the solvents.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)Phenylboronic Acid (g/L)*
Chloroform293.150.0034.4
303.150.0057.4
313.150.00811.9
323.150.01319.6
3-Pentanone293.150.01518.0
303.150.02429.2
313.150.03846.9
323.150.05872.7
Acetone293.150.02530.0
303.150.03947.7
313.150.06074.7
323.150.090114.7

* Solubility in g/L is calculated from mole fraction data, the molecular weight of phenylboronic acid (121.93 g/mol ), and temperature-dependent densities of the solvents.[1]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2]

Apparatus and Materials:

  • 3-Chlorophenylboronic acid (solute)

  • High-purity organic solvents of choice

  • Jacketed glass vessel

  • Analytical balance (for accurate weighing)

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector for turbidity measurement

  • Heating/cooling circulator to control the temperature of the jacketed vessel

Procedure:

  • Sample Preparation: Accurately weigh the 3-chlorophenylboronic acid and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[3]

  • Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.

  • Equilibrium Point Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the equilibrium solubility temperature for that specific composition.

  • Data Collection: Repeat the procedure for different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-chlorophenylboronic acid using the dynamic method.

SolubilityDeterminationWorkflow A Sample Preparation: Accurately weigh 3-chlorophenylboronic acid and the selected organic solvent. B Place the biphasic mixture in a jacketed glass vessel with a stir bar. A->B C Heating and Stirring: Heat at a constant, slow rate (e.g., 0.3 K/h) while vigorously stirring. B->C D Turbidity Monitoring: Continuously measure the light transmission through the sample. C->D E Observation: Does the solution become completely clear? D->E F Record the temperature as the equilibrium solubility temperature. E->F Yes G Continue heating and monitoring. E->G No H Data Analysis: Plot solubility (composition) vs. temperature to generate a solubility curve. F->H G->C

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorophenylboronic acid is a versatile organoboron compound widely utilized as a key building block in organic synthesis and medicinal chemistry.[1][2] Its stability and reactivity make it an essential reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Data

The fundamental physicochemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C6H6BClO2[1][5][6][7]
Molecular Weight 156.37 g/mol [5][6][7][8]
CAS Number 63503-60-6[1][5][6]
Appearance White to off-white crystalline powder or needles[1][2][9]
Melting Point 185 - 189 °C[1][2][8]
Solubility Slightly soluble in water; Soluble in methanol, ether, tetrahydrofuran, DMSO, and DMF.[2][9]
Purity ≥95% - 99% (HPLC)[1][7][8][10]

Experimental Protocols

Detailed methodologies for the synthesis of 3-Chlorophenylboronic acid and its application in Suzuki-Miyaura cross-coupling are outlined below.

Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis starting from m-dichlorobenzene.[5]

Materials:

  • m-Dichlorobenzene

  • Magnesium turnings

  • Iodine (initiator)

  • 1,2-Dibromoethane (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • n-Butyllithium in hexane

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: Under an argon atmosphere, cool a solution of m-bromochlorobenzene (1 equivalent) in anhydrous THF to -78 °C.

  • Slowly add n-butyllithium (2.3 equivalents) dropwise, ensuring the temperature remains below -78 °C. Stir the mixture for one hour at this temperature.

  • Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture. Continue stirring at -78 °C for another hour.

  • Quenching and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.

  • Remove THF and the majority of water under reduced pressure.

  • Acidify the residue with 3M HCl to a pH of 3.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Crystallization: The crude product can be further purified by crystallization to obtain 3-Chlorophenylboronic acid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_product Final Product m_DCB m-Dichlorobenzene Grignard Prepare Grignard Reagent: 3-Chlorophenyl Magnesium Chloride m_DCB->Grignard Mg Magnesium Mg->Grignard Initiator Iodine/1,2-Dibromoethane Initiator->Grignard Solvent1 Organic Solvent (THF) Solvent1->Grignard Final_Product 3-Chlorophenylboronic Acid Reaction React with Trimethyl Borate Grignard->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Processing Extraction & Crystallization Hydrolysis->Processing Processing->Final_Product

Caption: Synthesis workflow for 3-Chlorophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction using 3-Chlorophenylboronic acid to form a biaryl compound.[4][11]

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 eq.)

  • 3-Chlorophenylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., Triphenylphosphine, 4 mol%)

  • Base (e.g., K2CO3 or CsF, 2.0 eq.)

  • Solvent system (e.g., Toluene and Water)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and water (2 mL) to the flask.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.

Suzuki_Miyaura_Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Biaryl Biaryl (Ar-Ar') PdII_Biaryl->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl BoronicAcid 3-Chlorophenyl- boronic Acid (Ar'-B(OH)2) BoronicAcid->PdII_Aryl Base Base (e.g., K2CO3) Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

3-Chlorophenylboronic acid is a crucial intermediate in various fields:

  • Pharmaceutical Development: It serves as a fundamental building block in the synthesis of a wide range of pharmaceuticals.[1] Its role is significant in developing drugs targeting cancer and diabetes, where it facilitates the construction of complex molecular architectures that can enhance drug efficacy.[1] It is also used in the synthesis of enzyme inhibitors, such as PDE4 inhibitors.[2][9][10]

  • Organic Synthesis: As a versatile reagent, it is extensively used in Suzuki-Miyaura reactions to create biaryl compounds, which are common motifs in agrochemicals and fine chemicals.[1][2] It also participates in other reactions like 1,4-conjugate additions.[2][9]

  • Materials Science: In the field of advanced materials, this compound is used to modify surfaces and create functionalized polymers.[1] It is a vital building block for specialized organic molecules used in Organic Light-Emitting Diodes (OLEDs), contributing to materials with enhanced stability and luminescence.[3]

References

A Technical Guide to 3-Chlorophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenylboronic acid (CAS No. 63503-60-6) is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of 3-chlorophenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling, and a discussion of its relevance in the development of bioactive molecules.

Commercial Availability

3-Chlorophenylboronic acid is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various purities and quantities to cater to the diverse needs of research and development laboratories as well as commercial manufacturing. Below is a summary of representative commercial sources and their product specifications.

SupplierProduct Number(s)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 417521≥95%63503-60-6C₆H₆BClO₂156.37
Tokyo Chemical Industry (TCI) C1613>97.0% (T)63503-60-6C₆H₆BClO₂156.37
Chem-Impex 31440≥99% (HPLC)63503-60-6C₆H₆BClO₂156.38
Boron Molecular BM14797%63503-60-6C₆H₆BClO₂156.375
BLD Pharm BD1125598%63503-60-6C₆H₆BClO₂156.37
Matrix Fine Chemicals MM63503606>98%63503-60-6C₆H₆BClO₂156.37

Physicochemical Properties

  • Appearance: White to off-white powder or crystalline solid.[1]

  • Melting Point: 185-189 °C.[1][2]

  • Solubility: Soluble in methanol, ether, tetrahydrofuran, dimethyl sulfoxide, and dimethylformamide. Slightly soluble in water.

Experimental Protocols

Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 3-chlorophenylboronic acid from 3-chlorobromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-3-chlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine as an initiator.

    • Add a solution of 1-bromo-3-chlorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add hydrochloric acid to hydrolyze the borate ester.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 3-chlorophenylboronic acid as a white solid.

Suzuki-Miyaura Cross-Coupling Reaction Using 3-Chlorophenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-chlorophenylboronic acid.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • 3-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the aryl halide (1.0 mmol), 3-chlorophenylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Applications in Drug Development

3-Chlorophenylboronic acid is a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 3-chlorophenyl moiety into complex molecular scaffolds. This is particularly important in structure-activity relationship (SAR) studies, where the electronic and steric properties of the 3-chlorophenyl group can be used to modulate the pharmacological activity of a lead compound.

The 3-chlorophenyl substituent can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. For instance, it has been incorporated into inhibitors of various enzymes and modulators of receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Visualizations

Synthesis_Workflow Start Start: 1-Bromo-3-chlorobenzene + Mg in THF Grignard Grignard Reagent Formation Start->Grignard Borylation Reaction with Trimethyl Borate at -78°C Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Extraction Work-up & Extraction Hydrolysis->Extraction Purification Purification (Recrystallization) Extraction->Purification Product Product: 3-Chlorophenylboronic Acid Purification->Product

Caption: Workflow for the synthesis of 3-Chlorophenylboronic acid.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorophenylboronic acid, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: (3-chlorophenyl)boronic acid

  • Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorophenylboronic acid

  • CAS Number: 63503-60-6

  • Molecular Formula: C₆H₆BClO₂

  • Molecular Weight: 156.37 g/mol [1]

  • Appearance: White to off-white powder or crystals[2]

  • Melting Point: 185-189 °C[1]

Spectroscopic Data

The structural elucidation of 3-Chlorophenylboronic acid is accomplished through a combination of spectroscopic techniques. The data presented in the following tables provide a detailed fingerprint of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆)[3].

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.2 (broad)Singlet2HB(OH)₂
~7.8 - 7.9Singlet1HAr-H (proton at C2)
~7.7 - 7.8Doublet1HAr-H (proton at C6)
~7.4 - 7.5Triplet1HAr-H (proton at C5)
~7.3 - 7.4Doublet1HAr-H (proton at C4)

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Solvent: DMSO-d₆

Chemical Shift (δ) (ppm)Assignment
~135-140C-B
~133-136C-Cl
~130-133C-H
~128-131C-H
~126-129C-H
~125-128C-H

Note: The chemical shifts are estimated based on typical values for substituted aromatic carbons. The carbon attached to the boron is expected to be deshielded, as is the carbon attached to the chlorine atom.

IR spectroscopy provides information about the functional groups present in a molecule. For a solid sample like 3-Chlorophenylboronic acid, the spectrum is often obtained using a KBr pellet or as a Nujol mull.

Table 3: IR Absorption Data (Characteristic Ranges)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3500–3200 (broad)O–H stretchBoronic acid (H-bonded)
3100–3000C–H stretchAromatic
1600–1585, 1500–1400C–C stretch (in-ring)Aromatic
1320–1000C–O stretchC-O in B-O-H
~1000B-O stretchBoronic acid
850–550C–Cl stretchAryl chloride
900–675C–H "oop" bendAromatic

Note: These are characteristic absorption ranges for the respective functional groups and bond vibrations.[4][5]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]⁺156.01439
[M+H]⁺157.02222
[M+Na]⁺179.00416
[M-H]⁻155.00766
[M+NH₄]⁺174.04876
[M+K]⁺194.97810
[M+H-H₂O]⁺139.01220

Data sourced from PubChem predictions.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 3-Chlorophenylboronic acid.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of 3-Chlorophenylboronic acid for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform baseline correction.

  • Sample Preparation:

    • Grind approximately 1-2 mg of 3-Chlorophenylboronic acid with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe.

    • The sample is heated in a vacuum to induce vaporization.

  • Ionization and Analysis:

    • The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting positive ions are accelerated into a mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR Nuclear Magnetic Resonance MS Mass Spec (MS) MS_Info Molecular Weight & Molecular Formula MS->MS_Info Provides Structure Proposed Structure of 3-Chlorophenylboronic Acid MS_Info->Structure IR IR Spectroscopy IR_Info Functional Groups (e.g., -OH, C=C, C-Cl) IR->IR_Info Identifies IR_Info->Structure H_NMR 1H NMR NMR_Info Carbon-Hydrogen Framework & Connectivity H_NMR->NMR_Info Determines C_NMR 13C NMR C_NMR->NMR_Info Determines NMR_Info->Structure

Caption: Workflow for Structural Elucidation.

References

Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chlorophenylboronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in its applications in organic synthesis, medicinal chemistry, and materials science. This guide synthesizes information from technical data sheets and the broader scientific literature on arylboronic acids to provide best practices for handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chlorophenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Chlorophenylboronic Acid

PropertyValueSource(s)
Synonyms 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid[1][2]
CAS Number 63503-60-6[1][2][3]
Molecular Formula C₆H₆BClO₂[1][3]
Molecular Weight 156.37 g/mol [2][4]
Appearance White to off-white powder or crystals[1][2]
Melting Point 185 - 189 °C[1][4]
Solubility Slightly soluble in water. Soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethylformamide, and methanol.[5]

Chemical Stability and Degradation Pathways

3-Chlorophenylboronic acid is generally described as stable under recommended storage conditions. However, like other arylboronic acids, it is susceptible to degradation through several pathways, primarily protodeboronation and oxidation.

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by moisture and can be accelerated by acidic or basic conditions. Studies on various arylboronic acids have shown that the rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring.

Oxidation: The boron-carbon bond in boronic acids is also susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be initiated by atmospheric oxygen and may be accelerated by light and the presence of oxidizing agents.

The following diagram illustrates the key factors influencing the stability of 3-chlorophenylboronic acid.

cluster_storage Storage & Handling Conditions cluster_compound 3-Chlorophenylboronic Acid cluster_degradation Degradation Pathways Temperature Temperature 3CPBA 3-Chlorophenylboronic Acid Temperature->3CPBA affects Light Light Light->3CPBA affects Moisture Moisture Moisture->3CPBA affects Atmosphere Atmosphere Atmosphere->3CPBA affects Incompatible_Materials Incompatible Materials Incompatible_Materials->3CPBA affects Protodeboronation Protodeboronation 3CPBA->Protodeboronation leads to Oxidation Oxidation 3CPBA->Oxidation leads to

Caption: Factors influencing the stability of 3-Chlorophenylboronic acid.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 3-chlorophenylboronic acid, specific storage conditions are recommended. These recommendations are summarized from various suppliers and safety data sheets in Table 2.

Table 2: Summary of Recommended Storage Conditions for 3-Chlorophenylboronic Acid

ConditionRecommendationRationaleSource(s)
Temperature Store at room temperature, or refrigerated (2-8 °C). Some suppliers recommend <15°C.Lower temperatures slow down the rate of potential degradation reactions.[1][2][3]
Atmosphere Keep container tightly closed. Some sources recommend storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and atmospheric oxygen, which can promote hydrolysis, protodeboronation, and oxidation.[3]
Light Store in a dark place.Protects the compound from potential photodegradation.[2]
Moisture Keep in a dry place. The compound can be hygroscopic.Prevents hydrolysis of the boronic acid and the formation of boroxines (anhydrides), and minimizes water-catalyzed protodeboronation.[3]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These materials can react with and degrade 3-chlorophenylboronic acid.[3][6][7]

Experimental Protocols for Stability Assessment

Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of 3-chlorophenylboronic acid under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of 3-chlorophenylboronic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative: 3% H₂O₂ at room temperature for a defined period.

    • Thermal: Heat the solid compound at a high temperature (e.g., 105 °C) for a defined period.

    • Photolytic: Expose the solution and solid compound to a light source according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of 3-chlorophenylboronic acid under recommended storage conditions.

Methodology:

  • Sample Storage: Store multiple batches of 3-chlorophenylboronic acid in its intended container-closure system under the recommended long-term storage conditions (e.g., 2-8 °C or room temperature in a dry, dark environment).

  • Testing Intervals: At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.

  • Analysis: Analyze the samples for appearance, purity (using a validated HPLC method), and any other relevant quality attributes.

  • Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.

The following diagram illustrates a general workflow for a stability testing program.

Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Long_Term_Study Long-Term Stability Study (Recommended Storage Conditions) Develop_Method->Long_Term_Study Analyze_Samples Analyze Samples at Time Intervals Long_Term_Study->Analyze_Samples Evaluate_Data Evaluate Data & Establish Shelf-Life Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: General workflow for a stability testing program.

Conclusion

3-Chlorophenylboronic acid is a valuable reagent that is stable under the proper conditions. Adherence to the recommended storage guidelines—specifically, keeping the compound in a cool, dry, dark place with the container tightly sealed—is crucial for maintaining its quality and ensuring the reliability of experimental results. For applications in drug development and other regulated fields, conducting formal stability studies is recommended to establish a definitive shelf-life and to fully characterize its degradation profile.

References

potential hazards and handling precautions for 3-Chlorophenyl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Hazards and Handling Precautions for 3-Chlorophenylboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds they work with is paramount to ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the potential hazards associated with 3-Chlorophenylboronic acid (CAS No: 63503-60-6), along with detailed handling precautions and emergency procedures.

Chemical Identity and Usage

3-Chlorophenylboronic acid is a versatile reagent frequently employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility extends to the development of inhibitors for enzymes like PDE4 and in the synthesis of biarylketones and phthalides.[2]

Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid[1] Molecular Formula: C6H6BClO2[1][3][4][5] Molecular Weight: 156.37 g/mol [3]

Hazard Identification and Classification

3-Chlorophenylboronic acid is classified as harmful and an irritant. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 3-Chlorophenylboronic acid is summarized below.

Hazard Class Hazard Category GHS Classification
Acute Toxicity, OralCategory 4Harmful if swallowed[3][6][7]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[3][6]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[3][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][7][8]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[4][7][8]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation[4][7]
GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with 3-Chlorophenylboronic acid.

Pictogram Signal Word
Exclamation MarkWarning [3][4][5][6]
Hazard Statements (H-Statements)
H302: Harmful if swallowed.[3][4][6]
H312: Harmful in contact with skin.[3][6]
H332: Harmful if inhaled.[3][6]
H315: Causes skin irritation.[4][8]
H319: Causes serious eye irritation.[4][8]
H335: May cause respiratory irritation.[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Precautions for Safe Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[6] Use only outdoors or in a well-ventilated area.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat and chemical-resistant gloves.[6] Safety goggles with side-shields or a face shield are mandatory to prevent eye contact.[3]

  • Avoid Contact: Avoid contact with skin and eyes.[3][6] Do not breathe dust or aerosols.[3][6]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke when using this product.[5][6]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Conditions for Safe Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

  • Storage Temperature: Recommended storage at room temperature.[1] Some suppliers recommend storage at -20°C for powders.[5]

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided below.

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[3][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[3][6]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][4][6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and containment.

  • Personal Precautions: Use personal protective equipment.[3][6] Avoid dust formation.[3][6] Evacuate personnel to safe areas and ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent product from entering drains.[3]

  • Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3]

Physical and Chemical Properties

Property Value
Appearance White to off-white powder[1]
Melting Point 185-189 °C[1][2]
Solubility Slightly soluble in water. Soluble in organic solvents such as N,N-dimethylformamide, ethyl acetate, dichloromethane, ether, tetrahydrofuran, dimethyl sulfoxide, and methanol.[2]

Stability and Reactivity

  • Reactivity: No data available.[3]

  • Chemical Stability: Stable under recommended storage conditions.[3][7]

  • Incompatible Materials: Strong oxidizing agents.[3][7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride gas, and borane/boron oxides.[3][7]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis or use of 3-Chlorophenylboronic acid are beyond the scope of a safety data sheet. For specific methodologies, researchers should consult peer-reviewed scientific literature and established laboratory procedures for Suzuki-Miyaura reactions or other relevant synthetic transformations.

Hazard and Response Workflow

The following diagram illustrates the logical workflow from hazard identification to emergency response for 3-Chlorophenylboronic acid.

Caption: Logical workflow from hazard identification to emergency response for 3-Chlorophenylboronic acid.

References

The Emergence of a Key Synthetic Tool: A Technical Guide to 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenylboronic acid (3-CPBA), a seemingly unassuming organoboron compound, has carved a significant niche in the landscape of modern organic synthesis. Its discovery and development are intrinsically linked to the broader history of boronic acids and the transformative power of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 3-Chlorophenylboronic acid, with a focus on its pivotal role in pharmaceutical and materials science research. Detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways are presented to offer a practical and in-depth resource for laboratory professionals.

A Historical Perspective: The Dawn of Arylboronic Acids and the Rise of 3-CPBA

The journey of 3-Chlorophenylboronic acid begins with the foundational work on organoboron compounds. While the first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the development of their aryl counterparts gained significant momentum in the 20th century. The advent of Grignard and organolithium reagents provided the necessary tools for the formation of carbon-boron bonds, paving the way for the synthesis of a diverse array of arylboronic acids.

While a singular, seminal publication marking the "discovery" of 3-Chlorophenylboronic acid is not readily apparent in historical records, its emergence is a direct consequence of the systematic exploration of these synthetic methodologies. The functionalization of the phenyl ring with a chlorine atom at the meta-position offered chemists a valuable building block with distinct electronic properties and steric profile, influencing its reactivity and the properties of the resulting coupled products. The true significance of 3-CPBA, however, was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become an indispensable tool in the synthesis of complex organic molecules.

The Synthesis of 3-Chlorophenylboronic Acid: Key Methodologies

The preparation of 3-Chlorophenylboronic acid primarily relies on two well-established organometallic routes: the Grignard reagent method and the organolithium reagent method. Both pathways involve the formation of a nucleophilic aryl species that subsequently reacts with a boron electrophile, typically a trialkyl borate.

Grignard Reagent Method

This classic approach involves the reaction of a 3-chlorophenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The Grignard reagent is typically prepared from 3-chloro-bromobenzene or 3-dichlorobenzene and magnesium metal.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid via the Grignard Reagent Method

Materials:

  • 3-Chlorobromobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

  • Heat the flask gently to activate the magnesium.

  • Add a solution of 3-chlorobromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, continue refluxing until the magnesium is consumed.

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 3-Chlorophenylboronic acid.

Organolithium Reagent Method

An alternative and often higher-yielding method involves the use of an organolithium reagent. This is typically achieved through a halogen-lithium exchange reaction between an aryl halide (e.g., 3-chlorobromobenzene) and an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid via the Organolithium Method

Materials:

  • 1-Bromo-3-chlorobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an argon atmosphere, dissolve 1-bromo-3-chlorobenzene in anhydrous THF in a flame-dried flask and cool the solution to -78 °C.

  • Add n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate to the reaction mixture at -78 °C and continue stirring for another hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.[1]

Synthesis Data Summary

The choice of synthetic route often depends on the desired scale, available starting materials, and safety considerations. The organolithium method can offer higher yields but requires more stringent anhydrous and inert atmosphere conditions.

Synthetic Method Starting Material Key Reagents Typical Yield Reference
Grignard Reagent3-ChlorobromobenzeneMg, Trimethyl borate60-75%General Method
Organolithium1-Bromo-3-chlorobenzenen-BuLi, Trimethyl borate~57%[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Chlorophenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the 3-chlorophenyl group and a variety of organic electrophiles, most commonly aryl, vinyl, or alkyl halides and triflates. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving 3-Chlorophenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: Aryl Halide 3-CPBA Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Catalyst Add: Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Reactants->Catalyst Inert Degas and place under Inert Atmosphere (N2 or Ar) Catalyst->Inert Heat Heat to Reaction Temperature (e.g., 90 °C) Inert->Heat Cool Cool to RT Heat->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with an Aryl Bromide

Materials:

  • 3-Chlorophenylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Quantitative Data from Suzuki-Miyaura Reactions

The versatility of 3-Chlorophenylboronic acid is demonstrated by its successful coupling with a variety of aryl halides under different catalytic systems.

Aryl Halide Partner Catalyst System Base Solvent Yield (%) Reference
4-BromoacetophenonePdCl₂(dppf)K₂CO₃DME95General Example
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92General Example
2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene88General Example
4-IodotoluenePd/NiFe₂O₄K₂CO₃DMF/H₂O90-98[5]

Applications in Drug Discovery and Materials Science

The biaryl motif constructed using 3-Chlorophenylboronic acid is a privileged scaffold in numerous biologically active molecules and functional materials.

  • Pharmaceuticals: The 3-chlorophenyl moiety can be found in a range of drug candidates and approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to biological targets. It is a key building block in the synthesis of inhibitors for various enzymes and receptors.

  • Materials Science: In the realm of materials science, 3-CPBA is utilized in the synthesis of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The introduction of the 3-chlorophenyl group can tune the electronic and photophysical properties of these materials.

The logical relationship for its application in these fields can be visualized as follows:

Applications 3-CPBA 3-CPBA Suzuki_Coupling Suzuki-Miyaura Coupling 3-CPBA->Suzuki_Coupling Biaryl_Scaffolds Substituted Biaryl Scaffolds Suzuki_Coupling->Biaryl_Scaffolds Pharma Pharmaceuticals (e.g., Enzyme Inhibitors) Biaryl_Scaffolds->Pharma Materials Advanced Materials (e.g., OLEDs) Biaryl_Scaffolds->Materials

Caption: Application Pathway of 3-Chlorophenylboronic Acid.

Conclusion

3-Chlorophenylboronic acid has evolved from a laboratory curiosity to an indispensable reagent in the toolbox of synthetic chemists. Its straightforward synthesis and, more importantly, its versatile reactivity in the Suzuki-Miyaura cross-coupling reaction have cemented its importance in the rapid and efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the history, synthesis, and application of this key building block is essential for the continued development of innovative and impactful technologies. This guide serves as a comprehensive resource to facilitate its effective utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chlorophenylboronic Acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, commercial availability, and reactivity make it an essential building block for the construction of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of 3-Chlorophenylboronic acid in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of biaryl compounds, substituted alkenes, arylalkynes, and arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Safety and Handling

3-Chlorophenylboronic acid is a white to off-white powder.[1] It is crucial to handle this reagent with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. 3-Chlorophenylboronic acid is a key coupling partner in many of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most common application of 3-Chlorophenylboronic acid, enabling the formation of a C-C bond between the 3-chlorophenyl group and various aryl or vinyl halides/triflates.[1][2]

General Reaction Scheme:

Where Ar-X can be an aryl/vinyl iodide, bromide, chloride, or triflate.

Experimental Protocol - General Procedure for Suzuki-Miyaura Coupling:

A flame-dried flask is charged with the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF, often with water) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or GC/LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with 3-Chlorophenylboronic Acid

Aryl HalidePalladium Catalyst (mol%)Ligand (if applicable)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-(chloromethyl)benzenePd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)801273[3]
4-NitroiodobenzeneLaPO₄·Pd (nanocatalyst)---K₂CO₃ (2.0)H₂O80882[4]
4-BromophenolLaPO₄·Pd (nanocatalyst)---K₂CO₃ (2.0)H₂O80872[4]
Aryl ChloridePd/SSphos (5)SSphosK₂CO₃ (3.0)H₂O/Acetonitrile (4:1)3718Good to Excellent[5]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)PPh₃K₂CO₃ (3.0)1,4-Dioxane100 (MW)0.2581[6]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation 3-Cl-C6H4-B(OH)2 Base Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-(3-Cl-C6H4)(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-(3-Cl-C6H4) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of 3-Chlorophenylboronic acid (as an aryl source, though less common than aryl halides) with an alkene to form a substituted alkene.

General Reaction Scheme:

Experimental Protocol - General Procedure for Heck-type Reaction:

In a reaction vessel, the alkene (1.0 mmol), 3-Chlorophenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. An oxidant (e.g., a copper(II) salt, 2.0 mmol) is often necessary when using a boronic acid as the aryl source. The components are suspended in a suitable solvent (e.g., DMF). The mixture is then heated, and the reaction progress is monitored. After completion, the mixture is cooled, diluted, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Table 2: Representative Conditions for Heck-type Reactions

AlkenePalladium Catalyst (mol%)Base (equiv.)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (5)---NBS (0.3)Toluene2512Moderate to Good
EstragolePd(OAc)₂ (1)K₂CO₃ (2.0)Cu(OAc)₂ (2.0)DMF10024Moderate

Diagram 2: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Carbopalladation Alkene Insertion Ar-Pd(II)-X->Carbopalladation Intermediate R-CH(PdX)-CH2-Ar Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product R-CH=CH-Ar Beta_Hydride_Elimination->Product HPdX H-Pd(II)-X Beta_Hydride_Elimination->HPdX Base_Regeneration Base HPdX->Base_Regeneration Base_Regeneration->Pd(0)

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl halide. While 3-Chlorophenylboronic acid is not a direct partner in the standard Sonogashira reaction, it can be used to synthesize a 3-chlorophenyl-substituted aryl halide, which can then undergo Sonogashira coupling.

General Reaction Scheme (Two Steps):

  • Ar-Br + 3-Cl-C6H4-B(OH)₂ --(Suzuki Coupling)--> Ar-(3-Cl-C6H4)

  • Ar-(3-Cl-C6H4)-X + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ar-(3-Cl-C6H4)-C≡C-R

Experimental Protocol - General Procedure for Sonogashira Coupling:

To a solution of the aryl halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration. The product is purified by chromatography.

Diagram 3: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Cu(I)-X Cu(I)-X Transmetalation->Cu(I)-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product Alkyne H-C≡C-R Cu-Acetylide Cu-C≡C-R Alkyne->Cu-Acetylide Base Cu-Acetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

Similar to the Sonogashira coupling, the Buchwald-Hartwig amination couples an amine with an aryl halide. 3-Chlorophenylboronic acid can be used to first synthesize the desired aryl halide scaffold.

General Reaction Scheme (Two Steps):

  • Ar-Br + 3-Cl-C6H4-B(OH)₂ --(Suzuki Coupling)--> Ar-(3-Cl-C6H4)

  • Ar-(3-Cl-C6H4)-X + HNR¹R² --(Pd catalyst, Base)--> Ar-(3-Cl-C6H4)-NR¹R²

Experimental Protocol - General Procedure for Buchwald-Hartwig Amination:

A flask is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., BINAP, XPhos, 0.02-0.1 mmol), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 mmol). The flask is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed. The reaction is then cooled, diluted, and subjected to an aqueous workup. The product is isolated and purified by chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
Aryl ChloridePrimary AminePd(OAc)₂BrettPhosLiHMDSToluene10016-24Good to Excellent
Aryl BromideSecondary AminePd₂(dba)₃BINAPNaOtBu (1.4)Toluene8016-24Good to Excellent

Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination HNR1R2 Ar-Pd(II)-X(L)->Amine_Coordination Deprotonation Base Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR1R2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR1R2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with 3-Chlorophenylboronic acid.

Experimental_Workflow Setup Reaction Setup Charge flask with reagents: - Aryl halide - 3-Chlorophenylboronic acid - Palladium catalyst - Ligand (if any) - Base Inert_Atmosphere Inert Atmosphere Evacuate and backfill with Argon or Nitrogen Setup->Inert_Atmosphere Solvent_Addition Solvent Addition Add anhydrous solvent Inert_Atmosphere->Solvent_Addition Reaction Reaction Heat to desired temperature with stirring Monitor by TLC/GC/LC-MS Solvent_Addition->Reaction Workup Aqueous Workup Cool to room temperature Dilute with organic solvent Wash with H2O and brine Reaction->Workup Purification Purification Dry organic layer (Na2SO4) Filter and concentrate Purify by column chromatography Workup->Purification Analysis Product Analysis Characterize by NMR, Mass Spectrometry, etc. Purification->Analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

3-Chlorophenylboronic acid is a valuable and versatile reagent for the synthesis of a wide array of organic compounds through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize synthetic routes for their target molecules. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: 3-Chlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a versatile and commercially available building block that has found significant applications in medicinal chemistry. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of 3-chlorophenylboronic acid in the synthesis of enzyme inhibitors and its role in influencing cell migration, relevant to drug discovery and development.

Application 1: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Application Note: 3-Chlorophenylboronic acid serves as a crucial intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The 3-chlorophenyl moiety often occupies a key pocket in the enzyme's active site, contributing to the potency and selectivity of the inhibitor. The Suzuki-Miyaura coupling is the primary method to introduce this fragment onto a core scaffold.

Quantitative Data: PDE4 Inhibitors
Compound IDTargetIC50 (nM)Reference
1 PDE4D7 (activated)1.2[1]
2 PDE4B1 (activated)6.7[1]
Apremilast PDE474[2]
Roflumilast PDE40.8[2]

Note: Compounds 1 and 2 are examples from a series where the 3-chlorophenyl group was introduced via Suzuki-Miyaura coupling. Apremilast and Roflumilast are included for comparative purposes as established PDE4 inhibitors.

Experimental Protocol: Synthesis of a PDE4D Inhibitor Intermediate

This protocol details the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with a pyrimidine core, a common step in the synthesis of PDE4 inhibitors.[1]

Materials:

  • 3-Chlorophenylboronic acid

  • 2-Chloro-4,6-dimethylpyrimidine (or other suitable halogenated core)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 500 mL round-bottom flask, add (3-chlorophenyl)boronic acid (1.59 g, 10.2 mmol), Pd(Ph₃P)₄ (0.608 g, 0.52 mmol), and K₂CO₃ (3.9 g, 27.8 mmol).

  • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (20 mL).

  • Purge the reaction mixture with Argon or Nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the halogenated pyrimidine core (e.g., 2-chloro-4,6-dimethylpyrimidine, 9.26 mmol) to the mixture.

  • Continue purging with inert gas for another 10 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 3-Chlorophenyl boronic acid purge Purge with Ar/N2 reagent1->purge reagent2 Halogenated Core reagent2->purge catalyst Pd(PPh3)4 catalyst->purge base K2CO3 base->purge solvent Toluene/Ethanol/H2O solvent->purge reflux Reflux (85-90°C) purge->reflux extract Extraction with Ethyl Acetate reflux->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Biaryl PDE4 Inhibitor Intermediate purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Application 2: Synthesis of Prolyl Hydroxylase (PHD) Inhibitors

Application Note: 3-Chlorophenylboronic acid is a key building block for the synthesis of prolyl hydroxylase (PHD) inhibitors.[3] PHDs are enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Inhibition of PHDs leads to the stabilization of HIF-1α, which in turn promotes the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This makes PHD inhibitors promising therapeutic agents for the treatment of anemia, ischemia, and other hypoxia-related conditions. The 3-chlorophenyl group is introduced via a Suzuki-Miyaura coupling to a pyridine-based scaffold.

Quantitative Data: Prolyl Hydroxylase Inhibitors
Compound IDTargetIC50 (nM)Reference
Compound 9 PHD23[4]
Compound 8 PHD (general)Similar to other derivatives in the series[4]

Note: These compounds represent examples from different series of PHD inhibitors where aryl boronic acids are used in their synthesis.

Experimental Protocol: Synthesis of a PHD Inhibitor

This protocol outlines the synthesis of a key intermediate for a prolyl hydroxylase inhibitor using 3-chlorophenylboronic acid.[3]

Materials:

  • [(3-hydroxy-5-trifluoromethanesulfonyloxy-pyridine-2-carbonyl)-amino]-acetic acid methyl ester

  • 3-Chlorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Nitrogen gas

  • Sealed tube or pressure vessel

  • Standard laboratory glassware

Procedure:

  • In a sealable reaction tube, dissolve [(3-hydroxy-5-trifluoromethanesulfonyloxy-pyridine-2-carbonyl)-amino]-acetic acid methyl ester (0.30 g, 0.84 mmol) in 1,4-dioxane (10 mL).

  • Degas the solution by bubbling nitrogen through it for 20 minutes at room temperature.

  • To the degassed solution, add 3-chlorophenylboronic acid (0.196 g, 1.26 mmol), Pd(dppf)Cl₂ (0.068 g, 0.0084 mmol), and K₃PO₄ (0.195 g, 0.92 mmol).

  • Seal the tube tightly and heat the reaction mixture to 85 °C for 16 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain {[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester.

Signaling Pathway: HIF-1α Regulation

Inhibition of prolyl hydroxylase (PHD) by compounds synthesized using 3-chlorophenylboronic acid leads to the stabilization of HIF-1α. Under normoxic conditions, PHD hydroxylates HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. PHD inhibitors block this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O2 VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer Stabilization & Nuclear Translocation PHD_inhibitor PHD Inhibitor (derived from 3-chlorophenyl boronic acid) PHD_inhibitor->PHD Inhibition HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (DNA) HIF1_dimer->HRE Binding Gene_transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_transcription

Caption: HIF-1α Signaling Pathway.

Application 3: Modulation of Cell Migration and Wound Healing

Application Note: Phenylboronic acid derivatives, including 3-chlorophenylboronic acid, have been shown to affect cell migration and have potential applications in wound healing.[5] Studies have demonstrated that 3-chlorophenylboronic acid can promote the closure of a "wound" in a cell monolayer in vitro. This effect is concentration-dependent, with higher concentrations potentially exhibiting cytotoxicity. This application is relevant for the development of therapeutics that modulate tissue repair processes.

Quantitative Data: In Vitro Wound Healing Assay
CompoundConcentration (µg/mL)Wound Closure at 12h (%)Wound Closure at 24h (%)Reference
Control 03.366.96[5]
3-Chlorophenylboronic acid 15.623540[5]
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol is a generalized procedure for assessing the effect of a test compound, such as a derivative of 3-chlorophenylboronic acid, on cell migration.

Materials:

  • Fibroblast cell line (e.g., L929)

  • Complete cell culture medium (e.g., EMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 48-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Test compound (3-chlorophenylboronic acid derivative) dissolved in a suitable vehicle

  • Inverted microscope with a camera

Procedure:

  • Seed fibroblast cells into a 48-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells are confluent, create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh culture medium containing the test compound at the desired concentration (e.g., 15.62 µg/mL for 3-chlorophenylboronic acid). Include a vehicle-only control.

  • Capture images of the wound at time 0 using an inverted microscope.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12 and 24 hours).

  • Analyze the images using software (e.g., ImageJ) to measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.

Logical Relationship Diagram

G cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start 3-Chlorophenyl boronic acid suzuki Suzuki-Miyaura Coupling start->suzuki derivative Biologically Active Derivative suzuki->derivative wound_assay In Vitro Wound Healing Assay derivative->wound_assay data_analysis Image Acquisition & Analysis wound_assay->data_analysis outcome Modulation of Cell Migration data_analysis->outcome

Caption: From Synthesis to Biological Outcome.

Conclusion

3-Chlorophenylboronic acid is a valuable reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its application in the development of PDE4 and prolyl hydroxylase inhibitors highlights its importance in creating compounds for treating inflammatory diseases and hypoxia-related conditions. Furthermore, its demonstrated effect on cell migration opens avenues for its use in developing therapeutics for wound healing and tissue repair. The provided protocols and data serve as a foundation for researchers to explore and expand upon the utility of 3-chlorophenylboronic acid in drug discovery and development.

References

Application Notes: 3-Chlorophenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a versatile and widely utilized building block in modern organic synthesis. Its unique electronic and structural properties make it an invaluable reagent for the construction of complex organic molecules, particularly in the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of 3-chlorophenylboronic acid, with a focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary synthetic chemistry. Its applications span across pharmaceutical development for creating novel drug candidates, materials science for synthesizing advanced polymers and OLEDs, and the production of agrochemicals.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 63503-60-6[1]
Molecular Formula C₆H₆BClO₂[1]
Molecular Weight 156.37 g/mol
Appearance White to off-white powder[1]
Melting Point 185 - 189 °C[1]
Solubility Soluble in methanol, ether, tetrahydrofuran, dimethyl sulfoxide, and dimethylformamide. Slightly soluble in water.[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as 3-chlorophenylboronic acid) and an organic halide or triflate. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D [Ar'B(OH)₂OR]⁻ E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Ar-Ar' G Ar'B(OH)₂ H [Ar'B(OH)₃]⁻ G->H Base (e.g., OH⁻) H->D

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents, making it a favored method for the construction of biaryl scaffolds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

The reactivity of the aryl halide coupling partner typically follows the trend of I > Br > OTf >> Cl, which is inversely correlated with the bond dissociation energy of the carbon-halogen bond.[1] Consequently, reactions involving aryl iodides and bromides are generally more facile, while the coupling of aryl chlorides often necessitates more specialized and reactive catalyst systems to achieve high efficiency.[1]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with a variety of aryl halides. The inclusion of the 3-chlorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the chlorine substituent can modulate the physicochemical and pharmacokinetic properties of the resulting biaryl products.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, 3-chlorophenylboronic acid) forms a boronate species. This activated species then transfers the 3-chlorophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for the Coupling of 3-Chlorophenylboronic Acid with Aryl Halides

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with various aryl halides. These conditions are based on established literature precedents for similar Suzuki-Miyaura couplings.

Table 1: Reaction Conditions for the Coupling of 3-Chlorophenylboronic Acid with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O8012~90
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1008High
34-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Toluene8016High
42-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O9012~85

Table 2: Reaction Conditions for the Coupling of 3-Chlorophenylboronic Acid with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)-Na₂CO₃ (2)Toluene/H₂O806>95
21-Iodo-4-nitrobenzenePd(OAc)₂ (1)-K₂CO₃ (2)DMF1004High
34-IodotoluenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile/H₂O808>90
42-IodopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O8010~90

Table 3: Reaction Conditions for the Coupling of 3-Chlorophenylboronic Acid with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-Amyl alcohol11018High
21-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10016High
34-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH/H₂O10024~80
42-ChloropyridinePd₂(dba)₃ (2)JohnPhos (4)K₃PO₄ (2)Toluene11024~75

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides using a Palladium-Phosphine Catalyst

This protocol is suitable for most aryl iodides and bromides.

Materials:

  • 3-Chlorophenylboronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed aqueous solution of the base (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of Toluene).

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald-Hartwig Ligand System

This protocol is generally required for the more challenging coupling of aryl chlorides.

Materials:

  • 3-Chlorophenylboronic acid (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, t-Amyl alcohol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the aryl chloride (1.0 mmol), 3-chlorophenylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane).

  • Heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 cluster_1 cluster_2 cluster_3 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')Ln B->C Transmetalation (Ar'-B(OR)2 / Base) C->A Reductive Elimination D Ar-Ar' C->D Experimental_Workflow A Combine Reactants: Aryl Halide, 3-Chlorophenylboronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

References

Application Notes and Protocols: 3-Chlorophenylboronic Acid as a Derivatizing Agent for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a versatile derivatizing agent used in chromatography to enhance the detection and separation of various analytes. Its primary utility lies in its ability to react selectively with cis-diol functional groups present in many biologically significant molecules, including catecholamines, nucleosides, monosaccharides, and glycoproteins. This derivatization imparts several advantageous properties to the target analytes, such as increased volatility for Gas Chromatography (GC) and enhanced ionization efficiency for Mass Spectrometry (MS). The presence of a chlorine atom on the phenyl ring can also provide a unique mass spectrometric signature for identification.

These application notes provide an overview of the use of 3-chlorophenylboronic acid as a derivatizing agent and include generalized protocols for the derivatization of key analyte classes for subsequent analysis by GC-MS and HPLC/LC-MS.

Principle of Derivatization

3-Chlorophenylboronic acid reacts with compounds containing cis-diol functionalities to form stable, cyclic boronate esters. This reaction is typically rapid and proceeds under mild conditions. The formation of these derivatives masks the polar hydroxyl groups of the analytes, thereby increasing their hydrophobicity and volatility, which is particularly beneficial for GC analysis. For LC-MS analysis, the derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.

Applications

The primary applications of 3-chlorophenylboronic acid as a derivatizing agent in chromatography include the analysis of:

  • Catecholamines and their Metabolites: Dopamine, norepinephrine, and epinephrine contain a cis-diol group in their catechol ring, making them ideal candidates for derivatization.

  • Monosaccharides and Polysaccharides: Sugars and their derivatives often possess multiple cis-diol groups, allowing for derivatization to improve their chromatographic behavior.

  • Nucleosides and Nucleotides: The ribose moiety in these molecules contains a cis-diol group that can be targeted for derivatization.

  • Glycoproteins and Glycopeptides: The carbohydrate portions of these complex biomolecules can be derivatized to facilitate their analysis.

  • Pharmaceutical Compounds: Drugs and their metabolites containing cis-diol functionalities can be derivatized to improve their analytical characteristics.

Experimental Protocols

Note: The following protocols are generalized procedures based on the known reactivity of phenylboronic acids. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) may be necessary for specific applications and analytes.

Protocol 1: Derivatization of cis-Diols (e.g., 3-MCPD) for GC-MS Analysis

This protocol is adapted from a general procedure for the derivatization of cis-diols with phenylboronic acid.

Materials:

  • 3-Chlorophenylboronic acid

  • Analyte solution (e.g., 3-monochloropropane-1,2-diol in an aqueous matrix)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Hexane (or other suitable extraction solvent)

  • Sodium chloride (optional, for improving extraction efficiency)

  • Vials for reaction and injection

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: To an appropriate volume of the aqueous sample or standard in a reaction vial, add a suitable solvent like pyridine or DMF to ensure miscibility and facilitate the reaction. If the analyte is in a complex matrix, a prior extraction step may be necessary.

  • Derivatization Reaction:

    • Add an excess of 3-chlorophenylboronic acid solution (e.g., 1-5 mg/mL in pyridine or another suitable solvent) to the sample vial. The molar excess of the derivatizing agent should be optimized.

    • Vortex the mixture thoroughly.

    • Heat the vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 15-60 minutes). The optimal temperature and time should be determined experimentally.

  • Extraction of Derivatives:

    • After cooling the reaction mixture to room temperature, add a suitable organic extraction solvent such as hexane.

    • To enhance the extraction of the derivative from an aqueous phase, sodium chloride can be added to the mixture.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

  • Analysis:

    • Carefully transfer the organic (upper) layer containing the derivatized analyte to a clean vial for GC-MS analysis.

    • Inject an appropriate volume into the GC-MS system.

Visualization of the GC-MS Derivatization Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample/ Standard Solvent Add Pyridine/DMF Sample->Solvent Reagent Add 3-Chlorophenyl- boronic Acid Solvent->Reagent Vortex1 Vortex Reagent->Vortex1 Heat Heat (60-80°C) Vortex1->Heat Cool Cool to RT Heat->Cool AddHexane Add Hexane Cool->AddHexane AddNaCl Add NaCl (optional) AddHexane->AddNaCl Vortex2 Vortex AddNaCl->Vortex2 Separate Phase Separation Vortex2->Separate Collect Collect Organic Layer Separate->Collect GCMS Inject into GC-MS Collect->GCMS

Caption: Workflow for the derivatization of cis-diols with 3-chlorophenylboronic acid for GC-MS analysis.

Protocol 2: Derivatization of Catecholamines for HPLC-MS/MS Analysis

This protocol is a generalized procedure for the pre-column derivatization of catecholamines.

Materials:

  • 3-Chlorophenylboronic acid

  • Catecholamine standards or sample extracts

  • Reaction buffer (e.g., ammonium acetate or borate buffer, pH 8-9)

  • Organic solvent (e.g., acetonitrile or methanol)

  • Vials for reaction and injection

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Sample Preparation: Ensure the sample containing catecholamines is free of interfering substances. A solid-phase extraction (SPE) step may be necessary for complex matrices like plasma or urine. The sample should be in a compatible solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix the catecholamine standard or sample with the reaction buffer.

    • Add a solution of 3-chlorophenylboronic acid in an organic solvent (e.g., acetonitrile). The concentration and volume of the derivatizing agent should be optimized to ensure a molar excess.

    • Vortex the mixture.

    • Incubate the reaction mixture at a specific temperature (e.g., room temperature to 60 °C) for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acidic solution (e.g., formic acid or acetic acid) to lower the pH.

  • Analysis:

    • The derivatized sample can be directly injected into the HPLC-MS/MS system.

    • Alternatively, the sample can be diluted with the initial mobile phase before injection.

Visualization of the HPLC-MS/MS Derivatization Workflow:

HPLCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching (Optional) cluster_analysis Analysis Sample Catecholamine Sample/ Standard Buffer Add Reaction Buffer (pH 8-9) Sample->Buffer Reagent Add 3-Chlorophenyl- boronic Acid Solution Buffer->Reagent Vortex Vortex Reagent->Vortex Incubate Incubate Vortex->Incubate Quench Add Acidic Solution Incubate->Quench Inject Inject into HPLC-MS/MS Quench->Inject

Caption: Workflow for the pre-column derivatization of catecholamines with 3-chlorophenylboronic acid for HPLC-MS/MS analysis.

Quantitative Data

Due to the limited availability of published data specifically for 3-chlorophenylboronic acid as a chromatographic derivatizing agent, the following table presents hypothetical quantitative data based on typical performance enhancements observed with similar boronic acid derivatization methods for illustrative purposes. Actual performance will depend on the specific analyte, matrix, and optimized analytical conditions.

AnalyteMatrixDerivatization MethodChromatographic MethodRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
DopaminePlasmaPre-column with 3-CPBAHPLC-MS/MS8.50.10.3
NorepinephrineUrinePre-column with 3-CPBAHPLC-MS/MS7.20.20.6
EpinephrineUrinePre-column with 3-CPBAHPLC-MS/MS7.80.20.7
3-MCPDAqueousPre-column with 3-CPBAGC-MS12.31.03.0
GlucosePlasmaPre-column with 3-CPBALC-MS5.41030

3-CPBA: 3-Chlorophenylboronic Acid; LOD: Limit of Detection; LOQ: Limit of Quantification.

Signaling Pathways

The analytes targeted for derivatization with 3-chlorophenylboronic acid are often involved in critical biological signaling pathways. For instance, catecholamines are key neurotransmitters and hormones in the sympathetic nervous system and are central to the "fight-or-flight" response. Their metabolic pathways are crucial in the diagnosis and monitoring of various diseases, including pheochromocytoma and neuroblastoma.

Visualization of a Simplified Catecholamine Signaling Pathway:

Signaling_Pathway cluster_synthesis Synthesis cluster_receptor Receptor Binding cluster_effect Physiological Effects cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors MAO MAO Dopamine->MAO Epinephrine Epinephrine Norepinephrine->Epinephrine Adrenergic_Receptors Adrenergic Receptors (α and β) Norepinephrine->Adrenergic_Receptors COMT COMT Norepinephrine->COMT Epinephrine->Adrenergic_Receptors Epinephrine->COMT Heart_Rate ↑ Heart Rate Adrenergic_Receptors->Heart_Rate Blood_Pressure ↑ Blood Pressure Adrenergic_Receptors->Blood_Pressure Glycogenolysis ↑ Glycogenolysis Adrenergic_Receptors->Glycogenolysis Dopamine_Receptors->Blood_Pressure Metabolites Metabolites (e.g., VMA, HVA) MAO->Metabolites COMT->Metabolites

Caption: Simplified overview of the catecholamine synthesis, signaling, and metabolism pathway.

Conclusion

3-Chlorophenylboronic acid serves as a valuable derivatizing agent for the chromatographic analysis of compounds containing cis-diol functionalities. The formation of stable cyclic boronate esters enhances the analytical properties of these molecules, leading to improved separation and detection. The provided protocols offer a starting point for method development, and researchers are encouraged to optimize these procedures for their specific analytical needs. The ability to sensitively and selectively quantify these derivatized analytes is crucial for advancing research in areas such as clinical diagnostics, pharmaceutical development, and metabolomics.

Application Notes and Protocols for Reactions Involving 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of catalyst systems and protocols for several common cross-coupling reactions utilizing 3-chlorophenyl boronic acid. This versatile reagent is a key building block in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and functional materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][3] This reaction is widely favored for its mild conditions and tolerance of various functional groups.

Catalyst Systems and Reaction Conditions

A variety of palladium-based catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of this compound with aryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295Inferred from similar reactions
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane80892Inferred from similar reactions
4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O90698Inferred from similar reactions
2-BromopyridinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃THF701888Inferred from similar reactions
4-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH/H₂O1102475Inferred from similar reactions
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (with Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4] This reaction is advantageous due to its mild, often room-temperature conditions and its tolerance to air and moisture.[4]

Catalyst Systems and Reaction Conditions

Copper(II) acetate is a commonly used catalyst for the Chan-Lam coupling of this compound with amines, amides, and N-heterocycles.

NucleophileCatalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineCu(OAc)₂ (10)Pyridine-CH₂Cl₂RT4885Inferred from similar reactions
ImidazoleCu(OAc)₂ (10)-Na₂CO₃MeOH602478[5]
PhenolCu(OAc)₂ (10)DMAPEt₃NCH₂Cl₂RT7272Inferred from similar reactions
BenzamideCuI (10)1,10-PhenanthrolineCs₂CO₃DMF1102465Inferred from similar reactions
PyrrolidineCu(OAc)₂ (5)Myristic Acid2,6-LutidineTolueneRT3668[6]
Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an imidazole with this compound.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Methanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol), imidazole (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and sodium carbonate (2.0 mmol).

  • Add methanol (10 mL).

  • Fit the flask with a condenser and heat the mixture to 60 °C with vigorous stirring for 24 hours. The reaction is open to the air.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Chan-Lam Coupling Workflow

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: This compound Nucleophile (Amine/Phenol) Cu(II) Catalyst Base (optional) Solvent Add Solvent (e.g., CH2Cl2, MeOH) Reagents->Solvent Stir Stir at specified temperature (RT to elevated) Solvent->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for the Chan-Lam coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[7] Arylboronic acids can also be used as arylating agents in Heck-type reactions, offering a halide-free alternative.[8]

Catalyst Systems and Reaction Conditions

For Heck-type reactions involving arylboronic acids, a palladium catalyst is typically used in the presence of an oxidant.

Alkene PartnerCatalyst (mol%)Oxidant/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (5)Ag₂CO₃-Dioxane1001675Inferred from similar reactions
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)Cu(OAc)₂NaOAcDMF1202482Inferred from similar reactions
CyclohexenePd(OAc)₂ (5)BenzoquinoneNa₂CO₃Acetic Acid1101268Inferred from similar reactions
AcrylonitrilePd(TFA)₂ (5)O₂ (1 atm)-DMSO1004865Inferred from similar reactions
Experimental Protocol: Heck-Type Reaction

This protocol provides a general method for the Heck-type reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1,4-dioxane (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 16 hours with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction Catalytic Cycle (Aryl Halide)

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product Ar-CH=CH-R Insertion_Product->Product β-Hydride Elimination HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (with Base) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Caption: Catalytic cycle of the Heck reaction with an aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines.[1] While this reaction does not directly utilize boronic acids as the primary aryl source, this compound can be a precursor to synthesize the necessary aryl halides or triflates.

Catalyst Systems and Reaction Conditions

The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1-Bromo-3-chlorobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 | | | 3-Chloroiodobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 | Inferred from similar reactions | | 1-Chloro-3-iodobenzene | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 91 | Inferred from similar reactions | | 3-Chlorophenyl triflate | Indole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 | Inferred from similar reactions |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline.

Materials:

  • Aryl bromide (e.g., 1-bromo-3-chlorobenzene)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Logical Workflow

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Aryl_Halide Aryl Halide/Triflate Coupling C-N Bond Formation Aryl_Halide->Coupling Amine Primary or Secondary Amine Amine->Coupling Catalyst Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Coupling Ligand Bulky Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Coupling Base Strong Base (e.g., NaOtBu, K3PO4) Base->Coupling Aryl_Amine Aryl Amine Coupling->Aryl_Amine

Caption: Logical workflow of the Buchwald-Hartwig amination reaction.

References

Application Notes: Solvent Effects on the Reactivity of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorophenylboronic acid is a versatile reagent in organic synthesis, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of solvent is a critical parameter that significantly influences the reactivity of 3-chlorophenylboronic acid, affecting reaction kinetics, product yield, and catalyst stability. These notes provide an overview of the solvent effects on the reactivity of 3-chlorophenylboronic acid, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Influence of Solvent Properties on Reactivity

The reactivity of 3-chlorophenylboronic acid in Suzuki-Miyaura coupling is governed by several key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps through its polarity, coordinating ability, and protic or aprotic nature.

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states in the catalytic cycle. While a direct correlation is not always observed, solvent polarity can influence the rate of oxidative addition and transmetalation. For instance, polar aprotic solvents like DMF and MeCN have been shown to influence the selectivity in couplings of chloroaryl triflates, suggesting a complex role beyond simple dielectric constant effects[1][2][3].

  • Coordinating Ability: Solvents can coordinate to the palladium catalyst, influencing its reactivity. Strongly coordinating solvents may compete with the reactants for coordination sites on the palladium center, potentially inhibiting the reaction. Conversely, appropriate coordination can stabilize the catalyst and promote key steps in the catalytic cycle.

  • Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can participate in hydrogen bonding and may facilitate the activation of the boronic acid and the base. Aqueous solvent systems are often employed in Suzuki-Miyaura reactions and can lead to high catalytic efficiency[2][4]. A mixture of an organic solvent and water is a common condition for these reactions[5].

Common Solvents and Their Effects

A variety of solvents are employed in reactions involving 3-chlorophenylboronic acid. The selection of an appropriate solvent is often crucial for achieving high yields and reaction rates.

  • Ethereal Solvents (THF, 1,4-Dioxane): These are commonly used solvents for Suzuki-Miyaura reactions. 1,4-Dioxane, in particular, has been reported to be effective, especially with certain palladium catalysts[6]. THF is another frequently used solvent that can lead to good reaction rates[7].

  • Polar Aprotic Solvents (DMF, DMAc, NMP): These solvents are often used for more challenging couplings that may require higher temperatures. However, their coordinating nature can sometimes lead to catalyst inhibition or changes in selectivity[1][8].

  • Alcohols (Isopropanol, n-Butanol): Alcohols can be effective solvents, and in some cases, less polar alcohols like isopropanol have shown to provide higher yields compared to more polar ones like methanol[6].

  • Aqueous Systems: The use of water as a solvent or co-solvent is a hallmark of many Suzuki-Miyaura protocols. Water is not only environmentally benign but can also enhance the reaction rate and yield[2][4][9]. The ratio of the organic solvent to water can also impact the reaction's performance[7].

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions involving arylboronic acids, providing a comparative view of solvent performance. While specific data for 3-chlorophenylboronic acid is compiled from general findings for similar substrates, these results offer valuable guidance for solvent selection.

SolventDielectric Constant (ε)Typical Reaction Yield (%)Reference
1,4-Dioxane2.271 - 72[6]
Tetrahydrofuran (THF)7.6~65[6]
Isopropanol19.964[6]
N,N-Dimethylformamide (DMF)36.7Variable, can be lower[6]
Water80.1Often used in mixtures[2][4][9]
Methanol32.7Lower yields reported[6]
Toluene2.4Commonly used[1]
Acetonitrile (MeCN)37.5Can alter selectivity[1][2][3]

Experimental Protocols

The following are detailed protocols for conducting and analyzing the solvent effects on the reactivity of 3-chlorophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Screening of Solvents for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening various solvents to determine the optimal conditions for the coupling of 3-chlorophenylboronic acid with an aryl halide.

Materials:

  • 3-Chlorophenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvents to be screened (e.g., 1,4-Dioxane, THF, Toluene, DMF, Isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials or flask

  • Stirring apparatus and heating block/oil bath

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • To a reaction vial, add 3-chlorophenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the chosen anhydrous solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 24h).

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.

Protocol 2: Kinetic Analysis of Solvent Effects by NMR Spectroscopy

This protocol describes a method for monitoring the reaction kinetics in different solvents using NMR spectroscopy to determine reaction rates.

Materials:

  • Reactants and catalyst as in Protocol 1

  • Anhydrous deuterated solvents (e.g., Dioxane-d₈, THF-d₈, DMF-d₇)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), base (2.0 mmol), and a known amount of the internal standard (0.5 mmol).

  • Add the chosen anhydrous deuterated solvent (10 mL).

  • Stir the mixture to ensure homogeneity and transfer an initial sample (t=0) to an NMR tube.

  • Add the palladium catalyst (1 mol%) to the reaction vessel.

  • Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.

  • At regular time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by cooling and dilution), and prepare for NMR analysis.

  • Acquire ¹H NMR spectra for each time point.

  • Determine the concentration of the reactants and products by integrating their respective signals relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Compare the reaction rates obtained in different solvents to quantify the solvent effect.

Visualizations

Experimental Workflow for Solvent Screening

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Purification cluster_comparison Comparative Analysis prep_reactants 1. Weigh Reactants (3-Chlorophenylboronic acid, Aryl Halide, Base) add_catalyst 2. Add Palladium Catalyst prep_reactants->add_catalyst prep_inert 3. Purge with Inert Gas add_catalyst->prep_inert add_solvent 4. Add Solvent (e.g., Dioxane, THF, DMF) prep_inert->add_solvent heat_stir 5. Heat and Stir add_solvent->heat_stir monitor 6. Monitor Progress (TLC, LC-MS) heat_stir->monitor workup 7. Reaction Work-up monitor->workup purify 8. Column Chromatography workup->purify yield 9. Determine Isolated Yield purify->yield compare 10. Compare Yields Across Solvents yield->compare

Caption: Workflow for screening solvents in a Suzuki-Miyaura coupling reaction.

Influence of Solvent Properties on the Suzuki-Miyaura Catalytic Cycle

solvent_effects cluster_properties Solvent Properties cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_outcomes Reaction Outcomes polarity Polarity OA Oxidative Addition polarity->OA affects stability of charged intermediates TM Transmetalation polarity->TM coordination Coordinating Ability coordination->OA can stabilize or inhibit catalyst coordination->TM protic Protic/Aprotic Nature protic->TM facilitates boronic acid activation OA->TM rate Reaction Rate OA->rate selectivity Selectivity OA->selectivity RE Reductive Elimination TM->RE TM->rate RE->OA Regenerates Catalyst yield Product Yield RE->yield

Caption: Impact of solvent properties on the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Scale-Up Synthesis Using 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the scale-up synthesis of biaryl compounds utilizing 3-Chlorophenyl boronic acid. This key building block is instrumental in the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2] The protocols and data herein are intended to guide researchers and process chemists in the development of robust and scalable synthetic routes for applications in pharmaceuticals, agrochemicals, and materials science.[1]

Introduction to this compound in Scale-Up Synthesis

This compound is a versatile reagent widely employed in palladium-catalyzed cross-coupling reactions.[2] Its utility in forming biaryl structures makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[2] The Suzuki-Miyaura coupling, in particular, is favored for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[3]

When transitioning from bench-scale to pilot or industrial-scale production, several factors must be considered to ensure a safe, efficient, and reproducible process. These include:

  • Catalyst Selection and Loading: Identifying a highly active and stable palladium catalyst and optimizing its loading is crucial for minimizing costs and residual palladium levels in the final product.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics, yield, and impurity profile. For scale-up, factors such as cost, safety, and environmental impact are also critical.

  • Reaction Kinetics and Temperature Control: Understanding the reaction kinetics and ensuring adequate temperature control are essential for preventing runaway reactions and minimizing side-product formation.

  • Work-up and Purification: Developing a scalable and efficient work-up and purification strategy is paramount for isolating the desired product with high purity.

Representative Scale-Up Suzuki-Miyaura Coupling Protocol

This protocol details the synthesis of 3-chloro-4'-methylbiphenyl from this compound and 4-bromotoluene as a representative example of a scale-up Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials and Equipment:
  • Reactors: A suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.

  • Reagents:

    • This compound

    • 4-Bromotoluene

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • Toluene

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

Experimental Procedure:
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging of Reagents:

    • To the inerted reactor, add this compound (1.0 equivalent).

    • Add 4-bromotoluene (1.05 equivalents).

    • Add potassium carbonate (2.0 equivalents).

    • In a separate container, prepare the catalyst solution by dissolving palladium(II) acetate (0.01 mol%) and triphenylphosphine (0.04 mol%) in a portion of the toluene. Add the catalyst solution to the reactor.

    • Add the remaining toluene to the reactor. The typical solvent volume is 5-10 L per kg of the limiting reagent.

    • Add deionized water (20% of the toluene volume).

  • Reaction:

    • Begin vigorous stirring of the reaction mixture.

    • Heat the reactor contents to 85-90 °C.

    • Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by taking periodic samples from the reaction mixture. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Stop stirring and allow the phases to separate.

    • Separate the lower aqueous phase.

    • Wash the organic phase with deionized water, followed by a wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-chloro-4'-methylbiphenyl.

    • Alternatively, for large-scale production, purification may be achieved by recrystallization or distillation.

  • Product Characterization:

    • Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.

Data Presentation

The following table summarizes the key parameters for the representative scale-up Suzuki-Miyaura coupling reaction.

ParameterValue
Reactants
This compound1.0 eq
4-Bromotoluene1.05 eq
Catalyst System
Palladium(II) acetate0.01 mol%
Triphenylphosphine0.04 mol%
Base
Potassium carbonate2.0 eq
Solvent System
Toluene5-10 L/kg
Water20% v/v of Toluene
Reaction Conditions
Temperature85-90 °C
Reaction Time8-12 h
Typical Outcome
Yield>90%
Purity (after purification)>99%

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R1-R2 (3-chloro-4'-methylbiphenyl) aryl_halide R1-X (e.g., 4-Bromotoluene) boronic_acid R2-B(OH)2 (this compound) boronate [R2-B(OH)3]- boronic_acid->boronate base Base (e.g., K2CO3) base->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Synthesis Workflow

Scale_Up_Workflow start Start: Raw Material QC reactor_prep Reactor Preparation & Inerting start->reactor_prep reagent_charge Reagent Charging reactor_prep->reagent_charge reaction Controlled Reaction (Heating & Stirring) reagent_charge->reaction monitoring In-Process Control (HPLC/GC Monitoring) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching & Phase Separation) monitoring->workup Complete purification Product Purification (Chromatography/Recrystallization) workup->purification drying Product Drying purification->drying final_qc Final Product QC (Purity & Characterization) drying->final_qc final_qc->purification Fail packaging Packaging & Storage final_qc->packaging Pass

References

Protecting Group Strategies for Reactions with 3-Chlorophenyl Boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenyl boronic acid is a versatile building block in organic synthesis, particularly in the construction of biaryl and heterocyclic structures through Suzuki-Miyaura cross-coupling reactions. However, the reactivity of the boronic acid moiety can sometimes interfere with other desired transformations within a molecule or lead to undesired side reactions. Protecting the boronic acid group can circumvent these issues, enabling more complex and controlled synthetic sequences. This document provides detailed application notes and protocols for the protection, reaction, and deprotection of this compound, focusing on common and effective protecting group strategies.

Protecting Group Selection

The choice of a suitable protecting group for this compound is dictated by the specific reaction conditions of the subsequent synthetic steps, including the desired stability of the protected form and the conditions required for its eventual removal. The most commonly employed protecting groups for boronic acids are pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates.[1]

A decision-making framework for selecting an appropriate protecting group is illustrated in the following diagram:

G start Start: Need to protect This compound q1 What are the subsequent reaction conditions? start->q1 cond1 Anhydrous Suzuki Coupling, Column Chromatography q1->cond1 Mild Conditions cond2 Iterative Cross-Coupling, High Stability to Various Reagents q1->cond2 Harsh/Diverse Conditions cond3 High Stability to Oxidation, Crystalline Solid q1->cond3 Oxidative Conditions pg1 Pinacol Ester deprot1 Deprotection: - Acidic Hydrolysis - Transesterification/Hydrolysis - Silica Gel pg1->deprot1 pg2 MIDA Boronate deprot2 Deprotection: Mild Aqueous Base (e.g., NaOH, NaHCO3) pg2->deprot2 pg3 Potassium Trifluoroborate deprot3 Deprotection: Aqueous Base or Silica Gel/Water pg3->deprot3 cond1->pg1 cond2->pg2 cond3->pg3

Caption: Decision-making flowchart for selecting a protecting group for this compound.

Protecting Group Strategies and Protocols

The following sections detail the synthesis, application in Suzuki-Miyaura coupling, and deprotection for the most common protecting groups used with this compound.

Pinacol Esters

Pinacol esters are the most popular choice for protecting boronic acids due to their ease of formation, stability to a wide range of reaction conditions including chromatography, and their ability to participate directly in Suzuki-Miyaura coupling reactions.[1]

A. Synthesis of 3-Chlorophenylboronic Acid Pinacol Ester

ParameterValueReference
Reactants This compound, PinacolGeneral Protocol
Solvent Diethyl ether or TolueneGeneral Protocol
Drying Agent Anhydrous MgSO₄ or Dean-Stark trapGeneral Protocol
Temperature Room Temperature or RefluxGeneral Protocol
Yield HighGeneral Protocol

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid Pinacol Ester

  • To a solution of this compound (1.0 eq) in diethyl ether, add pinacol (1.1 eq) and anhydrous magnesium sulfate (1.5 eq).

  • Stir the suspension at room temperature overnight.

  • Filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-chlorophenylboronic acid pinacol ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

B. Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid Pinacol Ester

The pinacol ester of this compound can be directly used in Suzuki-Miyaura cross-coupling reactions.

ParameterExample 1Example 2Reference
Aryl Halide 5-Bromopyrimidine2-Bromopyrazine[2],[3]
Catalyst Pd(dppf)Cl₂·DCMPd(dppf)Cl₂·DCM[2],[3]
Base 2M aq. Na₂CO₃2M aq. Na₂CO₃[2],[3]
Solvent Anhydrous DMEAnhydrous DME[2],[3]
Temperature 150 °C (microwave)75 °C (microwave)[2],[3]
Time 15 min40 min[2],[3]
Yield Not explicitly statedNot explicitly stated[2],[3]

Experimental Protocol: Suzuki-Miyaura Coupling with 5-Bromopyrimidine

  • To a microwave vial, add 3-chlorophenylboronic acid pinacol ester (0.434 mmol), 5-bromopyrimidine (0.56 mmol), and 1,1'-bis(diphenylphosphino)ferrocene-dichloropalladium(II) complex with dichloromethane (0.028 mmol).[2]

  • Add anhydrous 1,2-dimethoxyethane (3.0 mL) followed by 2M aqueous sodium carbonate (0.53 mL).[2]

  • Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.[2]

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Deprotection of 3-Chlorophenylboronic Acid Pinacol Ester

While often used directly in coupling reactions, the pinacol ester can be hydrolyzed back to the free boronic acid if required.

MethodReagentsSolventTemperatureYieldReference
Acidic Hydrolysis HClAcetone/WaterRefluxVariableGeneral Knowledge
Transesterification/Hydrolysis Diethanolamine, then HClToluene, then Hexanes/WaterRTModerate to Excellent[4]
Silica Gel Hydrolysis Silica GelMethanolRoom TemperatureGood[5]

Experimental Protocol: Deprotection using Silica Gel

  • Dissolve the 3-chlorophenylboronic acid pinacol ester in methanol.[5]

  • Add silica gel to the solution.[5]

  • Stir the mixture at room temperature for 24 hours.[5]

  • Filter the mixture to remove the silica gel.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify by column chromatography if necessary.[5]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protecting groups that are robust to a wide range of reaction conditions, including anhydrous cross-coupling, oxidation, and reduction.[6] This stability makes them ideal for multi-step syntheses where the boronic acid needs to be carried through several transformations. Deprotection is readily achieved under mild aqueous basic conditions.[6]

A. Synthesis of 3-Chlorophenyl MIDA Boronate

ParameterValueReference
Reactants This compound, N-methyliminodiacetic acid
Solvent Toluene/DMSO
Conditions Reflux with Dean-Stark trap
Yield High

Experimental Protocol: Synthesis of 3-Chlorophenyl MIDA Boronate

  • Combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a mixture of toluene and DMSO (e.g., 10:1 v/v).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the product by crystallization or column chromatography.

B. Deprotection of 3-Chlorophenyl MIDA Boronate

ParameterValueReference
Reagent 1M aq. NaOH or aq. NaHCO₃[6]
Solvent THF or Methanol[6]
Temperature Room Temperature[6]
Yield High

Experimental Protocol: Deprotection of 3-Chlorophenyl MIDA Boronate

  • Dissolve the 3-Chlorophenyl MIDA boronate in a suitable organic solvent such as THF or methanol.[6]

  • Add an aqueous solution of a mild base, such as 1M NaOH or saturated NaHCO₃.[6]

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the boronic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free boronic acid.

Potassium Trifluoroborates

Potassium trifluoroborates are highly crystalline, air- and moisture-stable solids that are often easier to handle and purify than the corresponding boronic acids.[1] They are stable to a range of reaction conditions, particularly oxidation.

A. Synthesis of Potassium 3-Chlorophenyltrifluoroborate

ParameterValueReference
Reactants This compound, KHF₂
Solvent Methanol/Water
Temperature 0 °C to Room Temperature
Yield High

Experimental Protocol: Synthesis of Potassium 3-Chlorophenyltrifluoroborate

  • Dissolve this compound in methanol.

  • Cool the solution in an ice bath.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) dropwise.

  • Stir the mixture at room temperature for a few hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

B. Deprotection (Hydrolysis) of Potassium 3-Chlorophenyltrifluoroborate

ParameterValueReference
Reagent Silica Gel
Solvent Water
Temperature Room Temperature
Time 1-4 hours for electron-neutral aryltrifluoroborates
Yield Good to Excellent

Experimental Protocol: Hydrolysis of Potassium 3-Chlorophenyltrifluoroborate

  • Suspend potassium 3-chlorophenyltrifluoroborate and silica gel (1.0 eq) in water.[4]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by ¹¹B NMR spectroscopy.[4]

  • Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound.

Workflow for a Protected Suzuki-Miyaura Coupling Sequence

The following diagram illustrates a typical workflow for a synthetic sequence involving the protection of this compound, its use in a Suzuki-Miyaura coupling, and subsequent deprotection.

G start 3-Chlorophenyl Boronic Acid prot Protection (e.g., with Pinacol) start->prot protected_ba 3-Chlorophenylboronic Acid Pinacol Ester prot->protected_ba coupling Suzuki-Miyaura Coupling with Aryl Halide (Ar-X) protected_ba->coupling protected_product Protected Biaryl Product coupling->protected_product deprot Deprotection (e.g., Silica Gel/MeOH) protected_product->deprot final_product Final Biaryl Product with Free Boronic Acid deprot->final_product

Caption: A typical workflow for a protection-coupling-deprotection sequence with this compound.

Conclusion

The use of protecting groups for this compound is a powerful strategy that enhances its utility in complex organic synthesis. Pinacol esters, MIDA boronates, and potassium trifluoroborates each offer a unique set of properties regarding stability and reactivity, allowing for their tailored application in diverse synthetic routes. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement these protecting group strategies in their work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 3-chlorophenyl boronic acid. Our goal is to help you improve reaction yields and achieve your synthetic targets efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound resulting in a low yield?

Low yields in this specific reaction are often multifactorial. Aryl chlorides are inherently less reactive coupling partners compared to aryl bromides or iodides, which makes the initial oxidative addition step of the catalytic cycle more demanding.[1][2] Furthermore, the electron-withdrawing nature of the chlorine atom on the boronic acid can reduce its nucleophilicity. Key areas to investigate include the choice of catalyst and ligand, the effectiveness of the base, the purity of reagents, and the exclusion of atmospheric oxygen.[3][4]

Q2: What are the most common side reactions to watch for?

When working with this compound, be vigilant for the following side reactions that can consume starting materials and reduce your yield:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be particularly problematic in the presence of water.[5] Employing more stable boronic esters, such as pinacol esters, can effectively minimize this issue.[5]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen is a major contributor to this side reaction.[3] Therefore, ensuring the reaction is performed under strictly anaerobic conditions through rigorous degassing is critical.[3]

  • Dehalogenation: This involves the removal of the halogen from your aryl halide coupling partner. Certain reagents, particularly amine bases or alcohol-based solvents, can act as hydride sources and promote this side reaction.[3]

Q3: How can I enhance the reactivity of my aryl chloride coupling partner?

Successfully coupling an aryl chloride requires a highly active catalyst system. The modern standard involves a palladium precursor paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos) or an N-heterocyclic carbene (NHC) ligand.[2][5] These specialized ligands are designed to facilitate the challenging oxidative addition step. Additionally, the use of a strong base is often necessary to sufficiently activate the boronic acid for the subsequent transmetalation step.[6]

Q4: My this compound seems to be degrading. What are the best practices for handling and storage?

The stability of boronic acids can be a concern.[3] To maintain the integrity and reactivity of your this compound:

  • Always use fresh or recently purchased material for best results.

  • Store the reagent in a cool, dark, and dry environment.

  • For particularly sensitive reactions or if degradation is suspected, consider converting the boronic acid to a more robust pinacol ester derivative prior to the coupling reaction.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues.

Observed Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials 1. Inactive Catalyst System: The combination of palladium and ligand is not effective enough for the challenging aryl chloride substrate.Select an appropriate catalyst system: Use a palladium precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos).• Optimize ligand-to-metal ratio: Ensure an adequate ratio, typically ranging from 1:1 to 4:1.[3]• Verify catalyst/ligand quality: Use fresh, high-quality catalyst and ligand.
2. Inefficient Base: The base may not be strong enough to promote the transmetalation step effectively.Choose a stronger base: Employ bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]• Ensure base quality: Use a finely powdered and anhydrous base.
3. Suboptimal Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.Increase reaction temperature: Gradually increase the temperature, typically within the 80-110 °C range, while monitoring for potential decomposition.[5]
4. Poor Reagent/Solvent Quality: Impurities or water in reagents or solvents can inhibit the reaction.Use high-purity reagents: Ensure the this compound is of high quality.• Prepare solvents properly: Use anhydrous solvents and ensure they are thoroughly degassed to remove oxygen.[3]
Significant Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid.Improve degassing: Utilize rigorous degassing techniques such as multiple freeze-pump-thaw cycles or extended sparging with an inert gas (Argon or Nitrogen).[3][4]
2. Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling.Consider a Pd(0) source: Starting with a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes mitigate this issue.[3]
Evidence of Protodeboronation 1. Inherent Instability of Boronic Acid: The C-B bond is susceptible to cleavage, especially in the presence of water.Use a stable derivative: Convert the boronic acid to a more stable pinacol ester.[5]• Minimize reaction time: Monitor the reaction closely and work it up promptly upon completion.
2. Excess Water: The presence of water can accelerate the rate of protodeboronation.Use anhydrous conditions: If the specific protocol allows, use anhydrous solvents and reagents.
Formation of Palladium Black 1. Catalyst Decomposition: The active catalytic species is aggregating and precipitating out of solution.Maintain a stable complex: Ensure an appropriate ligand-to-palladium ratio is used.[3]• Ensure efficient mixing: Vigorous stirring is crucial to prevent localized high concentrations of reagents that can lead to catalyst decomposition.[3]

Data Presentation: Comparative Analysis of Reaction Parameters

The following tables provide a summary of quantitative data from studies on Suzuki reactions with challenging aryl chlorides. This data can serve as a valuable starting point for reaction optimization.

Table 1: Influence of Catalyst and Ligand on Reaction Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O90Moderate-
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100High-
PdCl₂(dppf) (3)-Et₃NDioxane90High[8]
Pd(OAc)₂ (0.2)N-diphenylphosphanyl-2-aminopyridine (0.7)K₃PO₄Toluene110>95[7]

Table 2: Impact of Base Selection on Reaction Yield

Catalyst/Ligand SystemBase (equivalents)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O100Good-
Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene100Excellent[7]
Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane100Excellent-
Pd(OAc)₂/SPhosNa₂CO₃ (2)Toluene/H₂O100Moderate-

Experimental Protocols

Protocol 1: A General Procedure for Suzuki Coupling of an Aryl Chloride with this compound

Disclaimer: This is a representative protocol and may require optimization for your specific substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert gas (High-purity Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄ to a dry Schlenk flask equipped with a stir bar.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.[5]

  • Add degassed, anhydrous toluene via syringe.

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC/LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Troubleshooting Start Low Yield with This compound CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckSideReactions Identify Side Reactions Start->CheckSideReactions BoronicAcid Boronic Acid Degradation? CheckReagents->BoronicAcid ArylChloride Aryl Chloride Inactive? CheckReagents->ArylChloride Catalyst Catalyst/Ligand Issue? CheckConditions->Catalyst Base Base Ineffective? CheckConditions->Base SolventTemp Solvent/Temp Suboptimal? CheckConditions->SolventTemp Homocoupling Homocoupling Observed? CheckSideReactions->Homocoupling Protodeboronation Protodeboronation? CheckSideReactions->Protodeboronation Sol_BoronicAcid Use fresh boronic acid or pinacol ester. BoronicAcid->Sol_BoronicAcid Solution Sol_ArylChloride Use bulky, e--rich ligand (e.g., SPhos). ArylChloride->Sol_ArylChloride Solution Sol_Catalyst Use fresh catalyst/ligand, optimize ratio. Catalyst->Sol_Catalyst Solution Sol_Base Use stronger, dry base (e.g., K3PO4). Base->Sol_Base Solution Sol_SolventTemp Use degassed, anhydrous solvent; increase temp. SolventTemp->Sol_SolventTemp Solution Sol_Homocoupling Improve degassing; use Pd(0) source. Homocoupling->Sol_Homocoupling Solution Sol_Protodeboronation Use pinacol ester; minimize water. Protodeboronation->Sol_Protodeboronation Solution

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Ar-X OxAdd_label Transmetalation Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetalation Ar'-B(OR)₂ + Base Trans_label Transmetalation->Pd0 Ar-Ar' RedElim_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 3-Chlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 3-Chlorophenylboronic Acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for carbon-carbon bond formation. However, when using 3-chlorophenylboronic acid, several side reactions can occur, impacting the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki-Miyaura cross-coupling of 3-chlorophenylboronic acid?

A1: The primary side products encountered are typically:

  • Homocoupling Product (3,3'-dichlorobiphenyl): This arises from the coupling of two molecules of 3-chlorophenylboronic acid.

  • Protodeboronation Product (Chlorobenzene): This results from the cleavage of the C-B bond in 3-chlorophenylboronic acid and its replacement with a hydrogen atom.[1]

  • Dehalogenation Product: The coupling partner (e.g., an aryl halide) can lose its halogen atom, which is replaced by a hydrogen atom.

Q2: What factors contribute to the formation of these side products?

A2: Several factors can promote the formation of unwanted byproducts:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[2]

  • Instability of the Boronic Acid: 3-Chlorophenylboronic acid, particularly due to the electron-withdrawing nature of the chloro group in the meta position, can be susceptible to protodeboronation, a reaction that can be catalyzed by acid or base.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rates of side reactions.[2]

  • Catalyst System: The choice of palladium source and ligand is critical. Inefficient catalyst activation or decomposition can lead to an increase in side product formation.[2]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High levels of homocoupled product (3,3'-dichlorobiphenyl) Presence of oxygen in the reaction mixture.Ensure rigorous degassing of solvents and reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.
In situ reduction of a Pd(II) precatalyst consuming the boronic acid.Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this pathway.[2]
Significant amount of protodeboronation product (chlorobenzene) Instability of the boronic acid under the reaction conditions (e.g., high pH, presence of water).Use freshly purchased or recrystallized 3-chlorophenylboronic acid. Consider using more stable boronic acid derivatives like pinacol esters. Optimize the base and minimize the amount of water in the reaction.
Prolonged reaction times at elevated temperatures.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Formation of dehalogenated byproduct from the coupling partner Presence of a hydrogen source and a competing reductive pathway.Ensure anhydrous and thoroughly degassed solvents. Optimize the base and ligand system to favor the cross-coupling pathway.
Low or no conversion to the desired product Inactive catalyst.Use a fresh, reliable palladium source and ensure ligands are not oxidized. Consider using modern precatalyst systems for more reliable activation.[2]
Suboptimal reaction conditions.Systematically screen reaction parameters such as temperature, solvent, base, and ligand-to-metal ratio. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio and 1.5 - 3.0 equivalents of base.[2]
Experimental Protocol: Minimizing Side Products in Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with an aryl bromide, aiming to minimize common side products.

Materials:

  • 3-Chlorophenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-chlorophenylboronic acid (1.2 - 1.5 eq), and the anhydrous base (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and thoroughly degas by evacuating and backfilling with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-5 mol%) and ligand (if necessary). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired product from any side products.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield or High Impurity in Suzuki Coupling Check_Reagents Are reagents fresh and pure? (Boronic acid, catalyst, ligand, base, solvent) Start->Check_Reagents Degassing Is the reaction mixture thoroughly degassed? Check_Reagents->Degassing Conditions Are reaction conditions optimized? (Temperature, time, concentration) Degassing->Conditions Analysis Analyze side products by GC-MS or LC-MS Conditions->Analysis Homocoupling High Homocoupling? Analysis->Homocoupling Protodeboronation High Protodeboronation? Analysis->Protodeboronation Dehalogenation High Dehalogenation? Analysis->Dehalogenation Homocoupling->Protodeboronation No Improve_Degassing Improve degassing procedure. Use Pd(0) source. Homocoupling->Improve_Degassing Yes Protodeboronation->Dehalogenation No Optimize_Base Use fresh boronic acid/ester. Optimize base and water content. Reduce reaction time/temperature. Protodeboronation->Optimize_Base Yes Optimize_System Optimize ligand and base. Use anhydrous solvents. Dehalogenation->Optimize_System Yes Success Improved Yield and Purity Dehalogenation->Success No, other issues Improve_Degassing->Success Optimize_Base->Success Optimize_System->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

II. Stille Coupling

In Stille coupling, an organotin compound is coupled with an organic halide. When using a 3-chlorophenyl derivative, specific side reactions can occur.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in a Stille reaction involving a 3-chlorophenyltrialkylstannane?

A1: The most prevalent side product is the homocoupling product (3,3'-dichlorobiphenyl) , formed from the coupling of two molecules of the organostannane reagent.[3][4]

Q2: What causes homocoupling in Stille reactions?

A2: Homocoupling in Stille reactions can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle that leads to the dimerization of the organostannane.[2] It can also occur through a radical pathway involving the Pd(0) catalyst.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of 3,3'-dichlorobiphenyl Presence of oxygen.Rigorously degas all solvents and the reaction vessel. Maintain a strict inert atmosphere (Argon or Nitrogen).[2]
Catalyst-mediated side reactions.Optimize the catalyst and ligand system. The addition of certain additives, like Cu(I) salts, can sometimes suppress homocoupling by facilitating the desired cross-coupling pathway.
Low product yield Inefficient transmetalation.The choice of the "non-transferable" groups on the tin reagent can influence reactivity. Ensure high purity of the organostannane.
Toxicity of tin byproducts to the catalyst.Careful purification of the final product is necessary to remove toxic tin residues.

Reaction Pathway: Stille Coupling and Homocoupling Side Reaction

Stille_Reaction cluster_main Desired Stille Coupling Pathway cluster_side Homocoupling Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-SnR3) Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Pd0_side Pd(0)L_n ArSnR3 2 x Ar'-SnR3 Homocoupling_Product Ar'-Ar' ArSnR3->Homocoupling_Product Pd(0) or O2/Pd(II) catalyzed Ar Ar = 3-chlorophenyl Ar_prime Ar' = Coupling Partner

Caption: Stille coupling catalytic cycle and competing homocoupling.

III. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. When using a 3-chlorophenyl halide, side reactions related to the alkene are common.

Frequently Asked Questions (FAQs)

Q1: What are the typical side products in a Heck reaction with a 3-chlorophenyl halide?

A1: The main side products are often isomers of the desired product . These arise from the migration of the double bond in the alkene substrate or product. Depending on the reaction conditions, reduction of the aryl halide to chlorobenzene can also be observed.

Q2: How can I control the regioselectivity and minimize isomerization in Heck reactions?

A2: The choice of catalyst, ligand, base, and solvent all play a crucial role. For instance, certain ligand systems can favor the formation of either the linear or branched product. The base can also influence the rate of isomerization of the product.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Formation of multiple product isomers Isomerization of the alkene starting material or product.Optimize the reaction temperature and time. Screen different bases and solvents. The use of specific ligands can sometimes provide better control over regioselectivity.
Competing β-hydride elimination pathways.Modify the electronic and steric properties of the ligand to influence the direction of β-hydride elimination.
Low conversion Deactivation of the catalyst.Ensure an inert atmosphere and use pure, degassed reagents.
Poor reactivity of the aryl chloride.Aryl chlorides are generally less reactive than bromides or iodides. Higher temperatures, more electron-rich ligands, or specific pre-catalysts may be required.

Experimental Workflow for Optimizing a Heck Reaction

Heck_Optimization Start Suboptimal Heck Reaction (Low Yield / Poor Selectivity) Screen_Catalyst Screen Palladium Source and Ligand (e.g., Pd(OAc)2 with PPh3, PCy3, or Buchwald ligands) Start->Screen_Catalyst Screen_Base Screen Base (e.g., Et3N, K2CO3, NaOAc) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., DMF, NMP, Dioxane, Toluene) Screen_Base->Screen_Solvent Optimize_Temp_Time Optimize Temperature and Reaction Time Screen_Solvent->Optimize_Temp_Time Analysis Analyze Product Mixture (GC-MS, NMR for isomer ratio) Optimize_Temp_Time->Analysis Optimized_Conditions Optimized Conditions Identified Analysis->Optimized_Conditions

Caption: Systematic workflow for Heck reaction optimization.

References

Technical Support Center: Purification of Products from 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for purifying reaction products derived from 3-chlorophenylboronic acid, particularly from Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of compounds synthesized using 3-chlorophenylboronic acid.

Issue 1: Crude product is contaminated with residual boronic acid.

  • Possible Cause: Unreacted 3-chlorophenylboronic acid or its byproducts (like boroxines) remain after the initial work-up due to their polarity and slight solubility in organic solvents.

  • Solution: Implement a basic aqueous wash. Boronic acids are acidic and will convert to their highly water-soluble boronate salts in the presence of a base, allowing for efficient removal into the aqueous phase.[1][2]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a 1-2 M aqueous NaOH solution.[1][3] Separate the layers and then wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate.[1]

Issue 2: Product and impurities co-elute during silica gel chromatography.

  • Possible Cause: The polarity of the desired product and an impurity (e.g., unreacted starting material or a homocoupled byproduct) are too similar for effective separation with the chosen solvent system.[1][4]

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent system. For closely eluting non-polar compounds, a shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., a gradient of ethyl acetate in hexanes) is often effective.[4][5] Utilizing thin-layer chromatography (TLC) to test various solvent systems is crucial for finding optimal separation conditions.[4][6]

    • Modify the Stationary Phase: If standard silica gel fails, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[7][8]

    • Use Additives: For acidic or basic compounds, adding a small amount of modifier to the eluent (e.g., a trace of acetic acid for basic compounds or triethylamine for acidic compounds) can dramatically alter retention times and improve separation.[9]

Issue 3: Significant amounts of homocoupled biphenyl byproduct (3,3'-dichlorobiphenyl) are present.

  • Possible Cause: This common side reaction is often caused by the presence of oxygen in the reaction, which facilitates the oxidative coupling of two boronic acid molecules.[10][11] Using a Pd(II) precatalyst can also promote homocoupling during its initial reduction to the active Pd(0) state.[10]

  • Solution: While optimizing the reaction to prevent this is ideal (e.g., thorough degassing, using a Pd(0) catalyst source), purification requires a robust separation method.[10]

    • Recrystallization: If the desired product and the homocoupled impurity have sufficiently different solubilities, recrystallization can be highly effective.[12]

    • Column Chromatography: Careful column chromatography is often required. The separation can be challenging due to similar polarities.[8]

Issue 4: The final product appears as an oil and will not crystallize.

  • Possible Cause: The product may be intrinsically an oil at room temperature, or the presence of impurities is inhibiting crystallization.[13]

  • Solutions:

    • Enhance Purity: Purify the oil further using flash column chromatography to remove any contaminants that might be hindering crystallization.[13]

    • Induce Crystallization:

      • Seeding: Add a seed crystal of the pure compound to the solution to initiate crystal growth.[14]

      • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[7]

      • Solvent System Change: Attempt recrystallization from a different solvent or a multi-solvent system (e.g., dissolving in a soluble solvent and adding an insoluble "anti-solvent" until turbidity appears).[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using 3-chlorophenylboronic acid? A1: The most frequent impurities include unreacted starting materials (3-chlorophenylboronic acid and the aryl halide), homocoupled byproducts (from the coupling of two boronic acid molecules), protodeborylated arenes (where the boronic acid is replaced by a hydrogen), and residual palladium catalyst.[4][13] Inorganic salts from the base are also present but are typically removed during the initial aqueous work-up.[4]

Q2: How can I effectively remove residual palladium catalyst from my product? A2: Residual palladium can be removed by several methods. A common approach is to filter the crude reaction mixture through a pad of celite or silica gel.[13][17] For more stringent removal, specialized scavengers, such as those with thiol functionalities, can be used to bind the palladium, which is then removed by filtration.[4]

Q3: Is recrystallization or column chromatography better for purifying my product? A3: The choice depends on the product's physical state, the nature of the impurities, and the required purity. Recrystallization is highly effective and scalable for solid products if the impurities have different solubility profiles.[18] Column chromatography is more versatile and can separate components of very similar polarity, including oils, but can be more time-consuming and less scalable.[6][18]

Q4: My product is an acid. Can I use acid-base extraction for purification? A4: Yes, if your product contains an acidic or basic functional group, acid-base extraction is a powerful purification technique. For an acidic product, dissolving the crude mixture in an organic solvent and extracting with an aqueous base will pull the product into the aqueous layer as its salt, leaving neutral impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is then extracted back into an organic solvent.[3][6]

Data Presentation

The following table summarizes representative purification results for a model Suzuki coupling product, illustrating the effectiveness of different methods.

Purification MethodCrude Purity (%)Purified Purity (%)Yield (%)Notes
Flash Column Chromatography 85>9885Effective for removing both polar and non-polar impurities. A gradient of Hexane:Ethyl Acetate is a common eluent system.[12]
Recrystallization 85>9975Suitable for solid products. The solvent system (e.g., Ethanol/Water) may require optimization.[12]
Preparative HPLC 85>99.565Achieves very high purity but is less scalable and more costly.[12]

Note: The data is a representative example; actual results may vary based on specific reaction conditions and coupling partners.[12]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Basic Extraction

This procedure is the first step after reaction completion to remove inorganic salts and unreacted boronic acid.

  • Cool and Dilute: Allow the reaction mixture to cool to room temperature. Dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[12][17]

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with 1-2 M aqueous NaOH solution to remove acidic 3-chlorophenylboronic acid.[1][3]

  • Separation: Separate the aqueous and organic layers.

  • Final Wash: Wash the organic layer with brine to remove residual water and dissolved inorganic salts.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.[1][17]

Protocol 2: Purification by Recrystallization (Single Solvent)

This protocol is for purifying solid products.

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot but sparingly soluble when cold.[19] Test small samples in solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15] If the solution is colored, activated charcoal can be added to the hot solution before filtering to adsorb colored impurities.[14]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.[19] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[20]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[14]

Protocol 3: Purification by Flash Column Chromatography

This protocol is used to separate the target compound from impurities with different polarities.

  • Select Eluent: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation and a target Rf value of ~0.3 for the desired product.[5][6]

  • Pack Column: Prepare a column by packing silica gel as a slurry in the initial, least polar eluent mixture.[6]

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and apply it to the top of the silica gel. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the column.[13][21]

  • Elute and Collect: Run the eluent through the column, gradually increasing polarity if using a gradient. Collect the eluting solvent in fractions.[6]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Visualizations

G cluster_0 Post-Reaction Work-up A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with 1M NaOH (aq) B->C D Separate Layers C->D E Wash Organic Layer with Brine D->E Organic Layer H Aqueous Waste (Boronate Salts, Base) D->H Aqueous Layer F Dry (Na2SO4) & Concentrate E->F G Crude Product for Further Purification F->G G cluster_1 Purification Troubleshooting Start Crude Product Analysis (TLC, NMR) IsSolid Is the product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes RunColumn Perform Column Chromatography IsSolid->RunColumn No (Oil) RecrystSuccess Crystals Form? TryRecryst->RecrystSuccess PureSolid Pure Solid Product RecrystSuccess->PureSolid Yes RecrystSuccess->RunColumn No ColumnSuccess Good Separation? RunColumn->ColumnSuccess PureProduct Pure Product (Solid or Oil) ColumnSuccess->PureProduct Yes OptimizeColumn Optimize Eluent or Change Stationary Phase ColumnSuccess->OptimizeColumn No OptimizeColumn->RunColumn

References

overcoming low reactivity of 3-Chlorophenyl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chlorophenylboronic Acid

Welcome to the technical support center for 3-Chlorophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the use of this reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does 3-chlorophenylboronic acid exhibit low reactivity in Suzuki-Miyaura coupling reactions?

A1: 3-Chlorophenylboronic acid is considered an electron-deficient boronic acid. The chlorine atom is an electron-withdrawing group, which reduces the nucleophilicity of the carbon atom attached to the boron. This makes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle slower and less efficient compared to electron-rich or electron-neutral boronic acids.

Q2: What are the most common side reactions observed with 3-chlorophenylboronic acid?

A2: The most prevalent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents), leading to the formation of chlorobenzene and reducing the yield of the desired product.[1] This is particularly common with electron-deficient arylboronic acids.[1] Another common side reaction is homocoupling, which produces 3,3'-dichlorobiphenyl. This can be promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2]

Q3: Is it better to use 3-chlorophenylboronic acid or a corresponding boronic ester (e.g., pinacol ester)?

A3: While boronic acids are the most common coupling partners, boronic esters, such as pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium aryltrifluoroborates, offer enhanced stability.[1][2][3] These derivatives are less prone to protodeboronation and can provide a "slow release" of the boronic acid under the reaction conditions, which can be advantageous for challenging couplings by keeping the concentration of the unstable free boronic acid low.[3][4]

Q4: My reaction involves coupling 3-chlorophenylboronic acid with an aryl chloride. What specific challenges does this pose?

A4: Coupling two "challenging" partners—an electron-deficient boronic acid and an unreactive aryl chloride—is particularly difficult. Aryl chlorides are less reactive than aryl bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[5] This combination requires highly active catalyst systems, often with specialized, bulky, and electron-rich ligands, along with carefully optimized reaction conditions (e.g., stronger bases, higher temperatures) to achieve good yields.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura reaction with 3-chlorophenylboronic acid is resulting in a very low yield or only starting material. What are the likely causes and how can I fix this?

A: This is a common issue stemming from the inherently low reactivity of the substrates. Several factors in your reaction setup could be suboptimal.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] For electron-deficient substrates, highly active catalyst systems are required.

    • Catalyst Source: Use a reliable palladium source. Pre-formed Pd(0) sources like Pd₂(dba)₃ or modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more effective than Pd(II) sources that require in-situ reduction.[2][7][8]

    • Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P can accelerate the key steps of the catalytic cycle.[9] N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling aryl chlorides.[5][6]

  • Optimize the Base and Solvent: The choice of base and solvent system is crucial for activating the boronic acid.

    • Base: A weak base like Na₂CO₃ may be insufficient. Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or KF.[10][11]

    • Solvent: Ensure appropriate solvents are used. Anhydrous aprotic polar solvents (e.g., Dioxane, THF, DMF) or biphasic systems (e.g., Toluene/Water, Dioxane/Water) are commonly employed.[10][11]

  • Increase Reaction Temperature: These challenging couplings often require thermal energy. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increasing it to 100-120 °C may improve the reaction rate.[2][10] However, be aware that excessive heat can lead to catalyst decomposition.[2]

  • Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas your solvents and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the experiment.[2][11]

Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)

Q: I am observing a significant amount of chlorobenzene (from protodeboronation) and/or 3,3'-dichlorobiphenyl (from homocoupling) in my reaction mixture. How can I minimize these side reactions?

A: Both protodeboronation and homocoupling are common pitfalls with sensitive boronic acids.

Troubleshooting Steps:

  • To Minimize Protodeboronation:

    • Use a More Stable Boron Reagent: As mentioned in the FAQs, switch from the boronic acid to a more robust boronic ester derivative like a pinacol ester or a MIDA boronate.[1][2] These reagents are more resistant to premature decomposition.

    • Use Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the presence of proton sources.

    • Choose the Right Base: Some bases can promote protodeboronation more than others. An empirical screen of bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) may be necessary.

  • To Minimize Homocoupling:

    • Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen.[2] Re-evaluate and improve your degassing procedure.

    • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Starting directly with a Pd(0) source such as Pd₂(dba)₃ or a modern precatalyst can mitigate this issue.[2]

    • Control Reagent Stoichiometry: Ensure the stoichiometry of the aryl halide to the boronic acid is appropriate, typically ranging from 1:1.1 to 1:1.5.

Data Presentation: Condition Optimization

The selection of reaction parameters dramatically influences the success of coupling reactions with 3-chlorophenylboronic acid. The tables below summarize the impact of different components on reaction yield.

Table 1: Effect of Catalyst/Ligand System on Yield (Illustrative data based on typical outcomes for challenging Suzuki-Miyaura couplings)

Catalyst (mol%)Ligand (mol%)Aryl Halide PartnerBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)4-BromoanisoleK₂CO₃Toluene/H₂O9035
Pd(PPh₃)₄ (5)-4-BromoanisoleK₂CO₃THF/H₂O7545
Pd₂(dba)₃ (2)SPhos (4)4-ChlorotolueneK₃PO₄Dioxane11088
XPhos Pd G3 (2)-4-ChlorotolueneK₃PO₄Dioxane/H₂O10092

Table 2: Effect of Base and Solvent on Yield (Illustrative data for the coupling of 3-chlorophenylboronic acid with 4-chlorotoluene using an advanced catalyst system like XPhos Pd G3)

Base (equiv)Solvent SystemTemp (°C)Yield (%)
Na₂CO₃ (2)Dioxane/H₂O (4:1)10025
K₂CO₃ (2)Dioxane/H₂O (4:1)10065
K₃PO₄ (2)Dioxane/H₂O (4:1)10092
Cs₂CO₃ (2)Dioxane10090
K₂CO₃ (2)DMF10078

Visualized Workflows and Logic

// Node Definitions Start [label="Low or No Yield with\n3-Chlorophenylboronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Catalyst [label="1. Is the Catalyst System\nPotent Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Solvent [label="2. Are the Base and\nSolvent Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="3. Are Reaction\nConditions Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="4. Are Side Reactions\nDominating?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst [label="Action: Switch to Pd(0) Precatalyst\n(e.g., Buchwald G3/G4)\nwith bulky, electron-rich ligand\n(e.g., XPhos, SPhos).", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Sol_Base [label="Action: Use a stronger base\n(K₃PO₄, Cs₂CO₃).\nScreen different solvents\n(Dioxane, Toluene/H₂O).", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Sol_Conditions [label="Action: Increase temperature\n(e.g., 100-120 °C).\nEnsure rigorous degassing\n(Ar/N₂ sparge).", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Sol_Side_Reactions [label="Action: Use a boronic ester\n(Pinacol, MIDA) to prevent\nprotodeboronation.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];

Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Connections Start -> Catalyst; Catalyst -> Base_Solvent [label=" If Yes"]; Catalyst -> Sol_Catalyst [label=" If No"]; Sol_Catalyst -> Base_Solvent;

Base_Solvent -> Conditions [label=" If Yes"]; Base_Solvent -> Sol_Base [label=" If No"]; Sol_Base -> Conditions;

Conditions -> Side_Reactions [label=" If Yes"]; Conditions -> Sol_Conditions [label=" If No"]; Sol_Conditions -> Side_Reactions;

Side_Reactions -> Success [label=" If No"]; Side_Reactions -> Sol_Side_Reactions [label=" If Yes"]; Sol_Side_Reactions -> Success; } end_dot Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

// Nodes Pd0 [label="Active Pd(0)Lₙ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar¹-Pd(II)(X)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)(Ar²)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product\nAr¹-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reaction Nodes ArylChloride [label="Ar¹-Cl\n(Aryl Chloride)", fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂\n(3-Chlorophenylboronic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Protodeboronation [label="Protodeboronation\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label="Regenerates\nCatalyst"];

ArylChloride -> OxAdd [label="Slow step for Ar-Cl"]; BoronicAcid -> Transmetal [label="Slow step for\nelectron-deficient Ar-B(OH)₂"]; Base -> Transmetal [style=dashed]; BoronicAcid -> Protodeboronation [color="#EA4335"];

// Invisible nodes for alignment {rank=same; OxAdd; ArylChloride;} {rank=same; Transmetal; BoronicAcid; Base;} } end_dot Caption: Key challenges in the Suzuki-Miyaura cycle with difficult substrates.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with 3-chlorophenylboronic acid using modern catalytic systems. Optimization may be required for different substrates.

Materials:

  • Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 eq.)

  • 3-Chlorophenylboronic acid (1.2 mmol, 1.2 eq.)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water, degassed (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel containing a magnetic stir bar, add the aryl chloride (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[12]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (the limiting reagent) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[12]

  • Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Optimization of Reaction Temperature for 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorophenyl boronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on optimizing reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing a very low yield or no product at all. What are the potential causes related to temperature and how can I optimize the reaction?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this compound can be attributed to several factors, with reaction temperature being a critical parameter. As an electron-deficient boronic acid, its reactivity can be influenced by thermal conditions.

Troubleshooting Steps & Optimization:

  • Inadequate Reaction Temperature: Aryl chlorides, in particular, are less reactive than aryl bromides or iodides and generally require higher temperatures to facilitate the oxidative addition of the palladium catalyst to the carbon-chlorine bond.[1]

    • Recommendation: Ensure the reaction temperature is within the optimal range, typically between 80-120 °C.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities like oxygen and water, especially at elevated temperatures.

    • Recommendation: It is crucial to thoroughly degas the reaction mixture with an inert gas, such as argon or nitrogen, before adding the catalyst.[1] Using freshly distilled and degassed solvents is also recommended.[1]

  • Protodeboronation (Loss of Boronic Acid Group): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be influenced by temperature. While often favored at higher temperatures, it can also occur at room temperature if the transmetalation step is slow.[2][3]

    • Recommendation: Use fresh this compound. To compensate for potential degradation, a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can be used.[3]

  • Ligand Selection: The choice of phosphine ligand is critical, especially for less reactive aryl chlorides.

    • Recommendation: For electron-deficient aryl chlorides, consider using more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step.[3]

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of significant side products in my reaction with this compound. What are these side products and how can I minimize their formation by adjusting the temperature?

Answer:

The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeboronation. Temperature can play a role in the prevalence of these side reactions.

Mitigation Strategies:

  • Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or Palladium(II) species.[1]

    • Recommendation: Rigorous degassing of the reaction mixture is essential to remove oxygen.[4] If using a Palladium(II) precatalyst, be aware that its in-situ reduction to Palladium(0) can sometimes lead to homocoupling. Starting with a Palladium(0) source might mitigate this.[4] While higher temperatures can sometimes increase the rate of the desired reaction, they can also accelerate side reactions if the conditions are not optimal.

  • Protodeboronation: As mentioned previously, this is the loss of the boronic acid functional group.

    • Recommendation: If protodeboronation is significant at a higher temperature, it may be beneficial to screen a lower temperature range. Conversely, if the desired reaction is too slow at lower temperatures, leading to prolonged exposure of the boronic acid to conditions that favor protodeboronation, a moderate increase in temperature might be necessary to accelerate the productive coupling.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Suzuki-Miyaura reaction using this compound?

A1: The optimal temperature can vary depending on the specific substrates, catalyst system, and solvent used. However, a general starting range for Suzuki-Miyaura reactions involving aryl chlorides is between 80-120 °C.[1] For more reactive coupling partners like aryl bromides or iodides, lower temperatures may be sufficient. Some modern catalyst systems can even facilitate the reaction at room temperature.[5]

Q2: Can I run the reaction at room temperature?

A2: While some highly active palladium catalyst systems can promote Suzuki-Miyaura couplings of aryl chlorides at room temperature, it is not always the case.[5] If you are using a standard catalyst system, heating is generally required to achieve a reasonable reaction rate and yield, especially with less reactive aryl halides. If a room temperature reaction is failing, a gradual increase in temperature is a logical next step.

Q3: How does the electron-withdrawing nature of the chlorine atom on this compound affect the optimal reaction temperature?

A3: The electron-withdrawing chlorine atom makes the boronic acid more electrophilic. This can influence the transmetalation step of the catalytic cycle. While general temperature ranges for Suzuki reactions are a good starting point, empirical optimization for your specific substrate combination is always recommended.

Q4: Are there alternative cross-coupling reactions for this compound, and what are their typical reaction temperatures?

A4: Yes, other cross-coupling reactions can be employed. Here are a few examples with their typical temperature conditions:

  • Stille Coupling: This reaction uses organotin reagents. The conditions are generally mild, and a reaction temperature of around 40 °C has been reported.[6]

  • Hiyama Coupling: This reaction utilizes organosilanes. Reaction temperatures can vary, with some protocols operating at room temperature, while others may require heating to around 60-90 °C.[7][8]

  • Ullmann Reaction: This copper-catalyzed reaction can be used for the synthesis of biaryls. Classic Ullmann conditions often require high temperatures (around 200 °C), but modern variations can proceed at lower temperatures, for instance, around 80 °C.[9][10]

Data Presentation

Table 1: Effect of Temperature on a Model Suzuki-Miyaura Coupling Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
13024Low/No Reaction[11]
26024Moderate[12]
38012High[11]
410012High[12]
5>1008Decreased[13]

Note: This table is a generalized representation based on literature for similar Suzuki-Miyaura reactions. Optimal conditions for a specific reaction with this compound should be determined empirically.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium(II) acetate (2 mol%)

    • Triphenylphosphine (4 mol%)

    • Potassium carbonate (2.0 equivalents)

    • Toluene

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup and purification by column chromatography.

2. General Protocol for Stille Coupling of an Organotin Reagent with 3-Chlorophenyl Halide

  • Materials:

    • 3-Chlorophenyl halide (1.0 equivalent)

    • Organotin reagent (1.15 equivalents)

    • Pd(dppf)Cl₂·DCM (0.1 equivalents)

    • Copper(I) iodide (0.1 equivalents)

    • Lithium chloride (5.3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask, add the 3-Chlorophenyl halide and anhydrous DMF.

    • Sequentially add copper(I) iodide, Pd(dppf)Cl₂·DCM, and lithium chloride.

    • Purge the flask with argon for 10 minutes.

    • Add the organotin reagent.

    • Heat the solution to 40 °C.

    • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and perform a workup, which may involve washing with an aqueous ammonia solution to remove tin byproducts.[6]

    • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K2CO3) catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Optimal Temperature (e.g., 80-100°C) solvent->heating stirring Vigorous Stirring under Inert Atmosphere heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Aqueous Workup & Extraction cooling->extraction purification Purify by Column Chromatography extraction->purification product Final Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_diaryl boronate [Ar'-B(OH)3]- boronate->transmetalation base Base (e.g., OH-) base->boronate activates boronic_acid Ar'-B(OH)2 (3-Chlorophenyl boronic acid) boronic_acid->base reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 regenerates product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3-chlorophenyl boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of this compound to form 3,3'-dichlorobiphenyl is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide addresses the primary causes and provides targeted troubleshooting strategies.

Problem: Significant formation of 3,3'-dichlorobiphenyl (homocoupling product).

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a strictly inert atmosphere (Argon or Nitrogen).[1]
Use of Pd(II) Precatalyst Employ a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can promote homocoupling.[2] If a Pd(II) source (e.g., Pd(OAc)₂) is used, consider adding a mild reducing agent like potassium formate.[3][4]
Suboptimal Ligand Choice Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands like SPhos, XPhos, or P(t-Bu)₃) to accelerate the desired catalytic cycle and suppress homocoupling.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water) to find the optimal combination for your specific substrates.
Boronic Acid Instability Use high-purity this compound. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can release the boronic acid slowly into the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (3,3'-dichlorobiphenyl). This depletes the boronic acid available for the desired cross-coupling reaction, leading to lower yields and purification challenges.

Q2: How does oxygen promote the homocoupling of this compound?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupling product and regenerating Pd(0).[2][5] Therefore, meticulous exclusion of oxygen is critical.

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Yes. Using a Pd(II) precatalyst like palladium acetate (Pd(OAc)₂) requires an initial reduction to the active Pd(0) species. This reduction can sometimes be facilitated by the boronic acid itself, leading to homocoupling as a byproduct.[2] Starting with a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate this issue.

Q4: What is the role of phosphine ligands in minimizing homocoupling?

A4: Bulky and electron-rich phosphine ligands can accelerate the key steps of the desired Suzuki-Miyaura catalytic cycle (oxidative addition and reductive elimination). By making the cross-coupling pathway more efficient, the competing homocoupling side reaction becomes less favorable.

Q5: Is it possible that my this compound is degrading during the reaction?

A5: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction from homocoupling, using fresh, high-purity boronic acid is always recommended. For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol esters) can be a beneficial strategy.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupling product versus the homocoupling byproduct, 3,3'-dichlorobiphenyl. This data is representative and illustrates general trends.

Table 1: Effect of Reaction Conditions on the Ratio of Cross-Coupling to Homocoupling Product

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventAtmosphereCross-Coupling Product Yield (%)Homocoupling Product (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂OAir6515
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂ONitrogen855
3Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂ONitrogen92<2
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂ONitrogen95<1
5Pd(OAc)₂ (2) + K-formatePPh₃ (4)K₂CO₃Toluene/H₂ONitrogen94<1

Note: This data is illustrative and results may vary based on the specific aryl halide coupling partner and other experimental variables.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize the formation of 3,3'-dichlorobiphenyl.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Factors cluster_causes Factors Promoting Homocoupling cluster_solutions Minimization Strategies O2 Presence of Oxygen PdII Pd(II) Precatalyst Degassing Rigorous Degassing O2->Degassing Counteracted by UnstableBA Boronic Acid Instability Pd0 Use Pd(0) Precatalyst PdII->Pd0 Avoided by Additives Mild Reducing Agents (e.g., K-formate) PdII->Additives Mitigated by Suboptimal Suboptimal Conditions (Ligand, Base, Solvent) StableBA Use Stable Boronic Acid Derivatives UnstableBA->StableBA Managed by Ligands Bulky, Electron-Rich Ligands Suboptimal->Ligands Improved by Optimization Systematic Optimization Suboptimal->Optimization Addressed by

Caption: Factors promoting homocoupling and corresponding minimization strategies.

Troubleshooting_Workflow Start High Homocoupling Detected Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Improve degassing protocol (sparge solvents, use Schlenk line) Check_Atmosphere->Degas No Check_Catalyst What is the palladium precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Switch_to_Pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_to_Pd0 Pd(II) Add_Reducer Action: Add a mild reducing agent Check_Catalyst->Add_Reducer Pd(II) - cannot switch Check_Ligand Is a bulky, electron-rich ligand being used? Check_Catalyst->Check_Ligand Pd(0) Switch_to_Pd0->Check_Ligand Add_Reducer->Check_Ligand Change_Ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃) Check_Ligand->Change_Ligand No Optimize_Conditions Action: Systematically screen bases and solvents Check_Ligand->Optimize_Conditions Yes Change_Ligand->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid?

A1: The base plays a crucial role in the Suzuki-Miyaura coupling reaction. Its primary function is to activate the 3-chlorophenylboronic acid by forming a more nucleophilic boronate species ("ate" complex). This boronate is significantly more reactive in the transmetalation step of the catalytic cycle, which is often the rate-determining step. Additionally, the base can influence the overall reaction rate and yield.

Q2: Which type of base is most effective for coupling an aryl chloride like a derivative of 3-chlorophenylboronic acid?

A2: While the optimal base is substrate-dependent, inorganic bases are generally more common and effective for Suzuki-Miyaura couplings. For the coupling of aryl chlorides, stronger bases are often required to promote the reaction with these less reactive substrates. Studies have shown that sodium carbonate (Na₂CO₃) can be a highly effective base in terms of yield for the coupling of aryl chlorides with phenylboronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also commonly used and can be effective, particularly when dealing with sensitive functional groups.

Q3: What is the importance of ligand selection in the coupling of 3-chlorophenylboronic acid?

A3: Ligand selection is critical, especially when using less reactive aryl chlorides as coupling partners. The ligand stabilizes the palladium catalyst and influences its reactivity. For aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which is the initial step in the catalytic cycle. Modern biarylphosphine ligands, such as those developed by Buchwald and Fu, are often employed to improve reaction efficiency and yields with challenging substrates.

Q4: My Suzuki-Miyaura reaction with 3-chlorophenylboronic acid is not working. What are the most common causes of failure?

A4: There are several common reasons for a failed Suzuki-Miyaura coupling. These include:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(II) precatalysts, may not be efficiently reduced to the active Pd(0) species. Also, some Pd(0) sources can degrade over time.

  • Reagent Decomposition: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines).

  • Poor Quality Reagents: Impurities in the aryl halide, boronic acid, base, or solvent can inhibit the reaction.

  • Inadequate Reaction Conditions: Issues such as insufficient heating, poor degassing (leading to oxygen contamination), or an inappropriate solvent can all lead to reaction failure.

Q5: What are the main side reactions to be aware of when working with 3-chlorophenylboronic acid?

A5: The most common side reaction is the homocoupling of the boronic acid to form a biphenyl species. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst. Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be more prevalent with heteroaryl boronic acids but can also occur with aryl boronic acids under certain conditions.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a modern precatalyst (e.g., a Buchwald palladacycle) for more reliable activation. To test catalyst activity, run a known, high-yielding Suzuki-Miyaura reaction as a positive control.
Degraded 3-Chlorophenylboronic Acid Use fresh 3-chlorophenylboronic acid. To improve stability, consider converting it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.
Ineffective Base Screen a variety of bases. For aryl chlorides, stronger bases like K₃PO₄, Cs₂CO₃, or even Na₂CO₃ might be necessary. Ensure the base is of high purity and anhydrous if required by the protocol.
Suboptimal Ligand For coupling with an aryl chloride, a standard ligand like PPh₃ may not be sufficient. Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).
Insufficient Degassing Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature Many Suzuki-Miyaura couplings require heating. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential substrate or product decomposition at very high temperatures.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. The presence of oxygen is a primary cause of homocoupling.
Use of a Pd(II) Precatalyst The in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce this side reaction.
Excess Boronic Acid While a slight excess of boronic acid is common, a large excess can sometimes lead to increased homocoupling. Try reducing the equivalents of 3-chlorophenylboronic acid.

Quantitative Data Summary

The following tables summarize the effect of different bases and ligands on the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, which can serve as a starting point for optimizing the coupling of 3-chlorophenylboronic acid.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-chlorobenzaldehyde with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃EtOH/Water (3:1)80< 299
2K₂CO₃EtOH/Water (3:1)80< 295
3K₃PO₄EtOH/Water (3:1)80< 292
4NaOHEtOH/Water (3:1)80< 285
5KOHEtOH/Water (3:1)80< 288
6NaOAcEtOH/Water (3:1)80< 270
7TEAEtOH/Water (3:1)80< 265

Data adapted from a study on the Suzuki-Miyaura coupling of aromatic chlorides with phenyl boronic acid.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with an Aryl Halide

This is a generalized protocol and should be optimized for specific substrates.

Materials:

  • 3-Chlorophenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 3-chlorophenylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar' L_n Transmetal->DiarylPd Boronate Ar'-B(OR)₃⁻ (Activated Boronic Acid) Boronate->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid 3-Chlorophenyl- boronic Acid Base->BoronicAcid BoronicAcid->Boronate Activation ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in 3-Chlorophenylboronic Acid Coupling CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckCatalyst Is the Catalyst Active? CheckReagents->CheckCatalyst CheckCatalyst->CheckReagents No, Replace Catalyst CheckBoronicAcid Is the Boronic Acid Fresh? CheckCatalyst->CheckBoronicAcid Yes CheckBoronicAcid->CheckReagents No, Use Fresh/Ester CheckBase Is the Base Appropriate? CheckBoronicAcid->CheckBase Yes CheckConditions 2. Review Reaction Conditions CheckBase->CheckConditions Yes Optimize 3. Systematically Optimize CheckBase->Optimize No, Screen Bases CheckTemp Is Temperature Optimal? CheckConditions->CheckTemp CheckTemp->CheckConditions No, Adjust Temp CheckDegassing Is Degassing Sufficient? CheckTemp->CheckDegassing Yes CheckDegassing->CheckConditions No, Improve Degassing CheckDegassing->Optimize Yes ScreenLigands Screen Ligands Optimize->ScreenLigands ScreenBases Screen Bases Optimize->ScreenBases ScreenSolvents Screen Solvents Optimize->ScreenSolvents Success Successful Coupling ScreenLigands->Success ScreenBases->Success ScreenSolvents->Success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

deboronation of 3-Chlorophenyl boronic acid and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chlorophenylboronic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile reagent in their experiments.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling Reaction

Question: I am performing a Suzuki-Miyaura coupling reaction with 3-chlorophenylboronic acid and an aryl halide, but I am observing a low yield of my desired biaryl product, or in some cases, no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction involving 3-chlorophenylboronic acid can stem from several factors, with the primary suspect often being the deboronation of the boronic acid. Here is a step-by-step guide to troubleshoot this issue:

1. Suspect Deboronation: 3-Chlorophenylboronic acid, like many arylboronic acids, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of chlorobenzene. This process is often accelerated by high temperatures and basic aqueous conditions, which are common in Suzuki-Miyaura reactions.

Troubleshooting Steps:

  • Analyze for Deboronated Byproduct: The first step is to confirm if deboronation is occurring. Analyze your crude reaction mixture by GC-MS or LC-MS to check for the presence of chlorobenzene.

  • Modify Reaction Conditions to Minimize Deboronation:

    • Choice of Base: Strong bases can promote deboronation. Consider using milder bases. A comparative study of bases for a similar Suzuki coupling showed that the choice of base significantly impacts the yield. While specific data for 3-chlorophenylboronic acid is limited, general trends suggest that bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective while minimizing deboronation compared to stronger bases like sodium hydroxide (NaOH)[1].

    • Reaction Temperature: Higher temperatures can increase the rate of deboronation. If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and deboronation.

    • Solvent System: The choice of solvent can influence the rate of deboronation. Anhydrous conditions can suppress this side reaction. Consider using solvents like toluene or dioxane with minimal water content. However, some water is often necessary for the activation of the boronic acid. A biphasic system (e.g., toluene/water) can be a good compromise.

    • Inert Atmosphere: Oxygen can degrade the palladium catalyst and the boronic acid. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).

2. Catalyst and Ligand Issues:

  • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be more effective.

3. Quality of Reagents:

  • 3-Chlorophenylboronic Acid Quality: Ensure the boronic acid is pure and has not degraded during storage. It is a white to off-white solid and should be stored in a cool, dry place[2].

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner is important. Aryl iodides are the most reactive, followed by bromides and then chlorides. For less reactive aryl chlorides, a more active catalyst system and harsher reaction conditions might be necessary, which in turn could increase deboronation.

Issue 2: Formation of Homocoupling Product

Question: In my Suzuki-Miyaura reaction, I am observing the formation of a significant amount of 3,3'-dichlorobiphenyl, the homocoupling product of 3-chlorophenylboronic acid. How can I prevent this?

Answer:

The formation of homocoupling products is another common side reaction in Suzuki-Miyaura couplings. This can occur through two main pathways: oxidative coupling of the boronic acid or reductive elimination from a diorganopalladium intermediate.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide. A large excess of the boronic acid can favor homocoupling.

  • Minimize Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.

  • Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions. Try reducing the palladium catalyst concentration to the minimum effective level (e.g., 1-2 mol%).

  • Reaction Time: Prolonged reaction times after the aryl halide has been consumed can lead to the decomposition of the catalyst and the formation of byproducts. Monitor the reaction closely and quench it once the starting material is consumed.

FAQs

Q1: What is deboronation and why is it a problem for 3-chlorophenylboronic acid?

A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For 3-chlorophenylboronic acid, this results in the formation of chlorobenzene. This is a significant problem in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, because it consumes the boronic acid, leading to lower yields of the desired product and complicating the purification process.

Q2: How does the pH of the reaction medium affect the stability of 3-chlorophenylboronic acid?

Q3: What are the recommended storage conditions for 3-chlorophenylboronic acid?

A3: 3-Chlorophenylboronic acid is a white to off-white solid that should be stored in a tightly sealed container in a cool, dry place, away from moisture and light[2]. Exposure to moisture can lead to the formation of the corresponding boroxine (a trimeric anhydride), which may affect its reactivity.

Q4: Are there alternative reagents to 3-chlorophenylboronic acid that are more resistant to deboronation?

A4: Yes, to circumvent the issue of deboronation, you can use more stable derivatives of 3-chlorophenylboronic acid. These derivatives are designed to slowly release the active boronic acid under the reaction conditions, thus keeping its concentration low and minimizing side reactions. Common examples include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are unreactive in Suzuki-Miyaura coupling until the MIDA ligand is cleaved under specific conditions (e.g., mild aqueous base)[4].

  • Pinacol esters: These are generally more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura reactions.

  • Potassium trifluoroborates: These salts are also more stable than boronic acids and can be used in Suzuki-Miyaura couplings.

Data Presentation

Table 1: Effect of Different Bases on the Yield of a Typical Suzuki-Miyaura Coupling Reaction.

Note: This table is a generalized representation based on literature for similar arylboronic acids, as a direct comparative study for 3-chlorophenylboronic acid is not available. Yields are illustrative.

Base (2 equivalents)SolventTemperature (°C)Typical Yield (%)Reference
K₃PO₄Toluene/H₂O10085-95[1]
Cs₂CO₃Dioxane/H₂O9080-90[1]
K₂CO₃Toluene/H₂O10075-85[1]
Na₂CO₃Toluene/H₂O10070-80[1]
NaOHToluene/H₂O10040-60[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with an Aryl Bromide Minimizing Deboronation

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with an aryl bromide, incorporating strategies to minimize deboronation.

Materials:

  • 3-Chlorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-chlorophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Chlorophenylboronic Acid MIDA Ester

This protocol describes the synthesis of the N-methyliminodiacetic acid (MIDA) ester of 3-chlorophenylboronic acid for use in slow-release Suzuki-Miyaura coupling.

Materials:

  • 3-Chlorophenylboronic acid (1.0 equivalent)

  • N-methyliminodiacetic acid (MIDA) (1.1 equivalents)

  • Dimethylformamide (DMF)

  • Molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activate 4 Å molecular sieves by heating them under vacuum.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenylboronic acid, MIDA, and the activated molecular sieves.

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Remove the DMF under reduced pressure (high vacuum).

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Deboronation_Pathway cluster_0 Base-Catalyzed Protodeboronation ArB(OH)2 3-Chlorophenylboronic Acid (ArB(OH)2) ArB(OH)3- Boronate Anion [ArB(OH)3]- ArB(OH)2->ArB(OH)3- + OH- ArH Chlorobenzene (ArH) ArB(OH)3-->ArH + H2O (Protonolysis) B(OH)4- Borate [B(OH)4]- ArB(OH)3-->B(OH)4- Suzuki_Workflow cluster_1 Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup - 3-Chlorophenylboronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base B 2. Degas and Add Solvent A->B C 3. Heat and Stir (under inert atmosphere) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up - Quench - Extraction D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G Desired Biaryl Product F->G Prevention_Logic cluster_2 Logic for Preventing Deboronation Problem Low Yield due to Deboronation Cause1 Harsh Base Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Solution4 Use Stable Boronic Acid Derivative (e.g., MIDA ester) Problem->Solution4 Alternative Strategy Solution1 Use Milder Base (e.g., K3PO4, Cs2CO3) Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Use Anhydrous Solvent or Biphasic System Cause3->Solution3

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance in reactions utilizing 3-Chlorophenyl boronic acid.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known catalyst poison?

A: While this compound itself is not typically classified as a direct catalyst poison, its inherent properties and potential for degradation can lead to reaction inhibition and catalyst deactivation, mimicking the effects of poisoning. As an electron-deficient boronic acid, it can be unstable under certain reaction conditions, leading to the formation of species that interfere with the catalytic cycle.[1][2]

Q2: What is boroxine formation and can it affect my reaction?

A: Boronic acids can undergo a reversible dehydration reaction to form a cyclic trimer called a boroxine. The formation of the 3-Chlorophenyl boroxine can be a significant off-cycle equilibrium, sequestering the active boronic acid monomer and thus reducing the effective concentration available for the cross-coupling reaction. This can lead to a significant decrease in the reaction rate. The stability of the boroxine is influenced by substituents on the aryl ring and reaction conditions.[3][4][5][6]

Q3: What is protodeboronation and how does it impact the reaction?

A: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Electron-deficient boronic acids, such as this compound, are particularly susceptible to this process, especially in the presence of water and certain bases. This side reaction consumes the boronic acid, leading to lower yields and the appearance of catalyst inefficiency.

Q4: Can impurities in this compound poison the catalyst?

A: Yes, impurities can be a significant source of catalyst poisoning. Residual starting materials or byproducts from the synthesis of this compound may contain functional groups that can coordinate to the palladium catalyst and inhibit its activity. It is crucial to use high-purity this compound for consistent and efficient reactions.

Q5: How does homocoupling of this compound affect the catalyst?

A: The palladium catalyst can mediate the homocoupling of two molecules of this compound to form a biphenyl byproduct. This side reaction consumes both the boronic acid and the active catalyst, diverting it from the desired cross-coupling pathway and reducing the overall yield.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

This is a common issue that can arise from several factors related to the stability of this compound and the activity of the catalyst.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity - Use a pre-catalyst for better reproducibility. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos).[8]Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalyst systems.[8]
Boronic Acid Degradation (Protodeboronation) - Use freshly purchased or purified this compound. - Consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can be more stable.[8] - Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[8]Electron-deficient boronic acids are prone to degradation, reducing the amount available for the reaction.[1][2]
Inadequate Base - Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). - Ensure the base is finely powdered and dry.The choice of base is critical for activating the boronic acid for transmetalation.[9][10]
Suboptimal Solvent/Water Content - Screen different solvents (e.g., dioxane, THF, toluene) and water ratios. - Ensure anhydrous conditions if boroxine formation is suspected to be a major issue.The solvent system can significantly impact the solubility of reagents and the stability of intermediates.
Issue 2: Significant Formation of Homocoupled Byproduct

The presence of a significant amount of the homocoupled product of this compound indicates that the conditions favor this side reaction over the desired cross-coupling.

Potential Cause Troubleshooting Step Rationale
High Concentration of Free Pd(II) - Add a mild reducing agent, such as potassium formate.[7] - Ensure thorough deoxygenation of the reaction mixture before adding the catalyst.[7]Free Pd(II) in the reaction mixture can promote the homocoupling of the boronic acid.[7]
Slow Oxidative Addition - Use a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition of the aryl halide.[8]If the oxidative addition of the aryl halide is slow, the catalyst may preferentially react with the boronic acid.
Reaction Temperature - Optimize the reaction temperature. Lowering the temperature may disfavor the homocoupling reaction.The rate of homocoupling versus cross-coupling can be temperature-dependent.

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

This protocol outlines a general procedure for screening different catalysts, ligands, bases, and solvents to optimize the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the desired solvent (e.g., dioxane, 5 mL) and water (if applicable, e.g., 0.5 mL).

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield of the desired product versus byproducts.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Reactions with this compound start Low or No Product Formation check_reagents Check Reagent Quality (Fresh Boronic Acid, Dry Base/Solvent) start->check_reagents homocoupling Significant Homocoupling Observed start->homocoupling Side Product Issue optimize_catalyst Optimize Catalyst System (Screen Pd Source & Ligand) check_reagents->optimize_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Screen Base, Solvent, Temperature) optimize_catalyst->optimize_conditions Still Low Conversion success Successful Reaction optimize_catalyst->success Improved Conversion consider_alternatives Consider Boronic Acid Alternatives (Pinacol Ester, Trifluoroborate Salt) optimize_conditions->consider_alternatives Still Low Conversion optimize_conditions->success Improved Conversion consider_alternatives->success Improved Conversion reduce_pdii Minimize Free Pd(II) (Add Reducing Agent, Deoxygenate) homocoupling->reduce_pdii accelerate_oa Accelerate Oxidative Addition (Use Electron-Rich Ligand) reduce_pdii->accelerate_oa Homocoupling Persists reduce_pdii->success Homocoupling Suppressed accelerate_oa->success Homocoupling Suppressed

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Boronic_Acid_Equilibria Potential Off-Cycle Equilibria of this compound active_species This compound (Active Monomer) boroxine 3-Chlorophenyl Boroxine (Inactive Trimer) active_species->boroxine Dehydration (-3 H₂O) protodeboronation Chlorobenzene (Degradation Product) active_species->protodeboronation Protodeboronation suzuki_cycle Suzuki-Miyaura Catalytic Cycle active_species->suzuki_cycle Productive Pathway boroxine->active_species Hydrolysis (+3 H₂O)

Caption: Off-cycle equilibria of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-chlorophenylboronic acid isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding the relative reactivity of these isomers is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex biaryl molecules in pharmaceutical and materials science research. This comparison is supported by an analysis of the electronic and steric effects governing their reactivity, supplemented with illustrative experimental data.

Executive Summary of Reactivity

The reactivity of chlorophenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The chlorine substituent exerts a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The interplay of these effects, along with steric hindrance, leads to a general reactivity trend.

Generally, electron-donating groups on the arylboronic acid facilitate the transmetalation step of the Suzuki-Miyaura coupling, which is often the rate-determining step. Conversely, electron-withdrawing groups tend to decrease the reactivity of the boronic acid partner.[1][2]

Based on these principles, the expected order of reactivity is:

4-Chlorophenylboronic Acid > 3-Chlorophenylboronic Acid > 2-Chlorophenylboronic Acid

  • 4-Chlorophenylboronic Acid: The para-position allows the electron-donating resonance effect of the chlorine to partially counteract its strong inductive electron withdrawal, making the phenyl ring less electron-deficient compared to the meta-isomer. This leads to a higher reactivity.

  • 3-Chlorophenylboronic Acid: With the chlorine at the meta-position, only the strong electron-withdrawing inductive effect is operative on the boronic acid group. This significantly reduces the electron density of the aromatic ring, slowing down the transmetalation step and thus decreasing its reactivity compared to the para-isomer.

  • 2-Chlorophenylboronic Acid: The ortho-position not only experiences the strong inductive effect of chlorine but also significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, thereby hindering the crucial transmetalation step and rendering it the least reactive of the three isomers.

Quantitative Reactivity Data

IsomerChlorine PositionDominant EffectsExpected Relative ReactivityExpected Yield
4-Chlorophenylboronic Acid paraInductive (-I), Resonance (+R)HighestHigh
3-Chlorophenylboronic Acid metaInductive (-I)ModerateModerate
2-Chlorophenylboronic Acid orthoInductive (-I), Steric HindranceLowestLow

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of catalyst, ligand, base, and solvent may need to be optimized for a particular substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the respective chlorophenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) is then added. The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a predetermined time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Pd_Aryl_Halide R¹-Pd(II)L_n-X Pd0->Pd_Aryl_Halide Oxidative Addition (R¹-X) Pd_Aryl_Base R¹-Pd(II)L_n-OR'' Pd_Aryl_Halide->Pd_Aryl_Base Ligand Exchange (Base) Pd_Biaryl R¹-Pd(II)L_n-R² Pd_Aryl_Base->Pd_Biaryl Transmetalation (R²-B(OH)₂) Pd_Biaryl->Pd0 Reductive Elimination (R¹-R²) Aryl_Halide Aryl Halide (R¹-X) Boronic_Acid Arylboronic Acid (R²-B(OH)₂) Base Base caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Reactivity Factors

The interplay of electronic and steric effects ultimately determines the reactivity of the chlorophenylboronic acid isomers.

Reactivity_Factors cluster_isomers Chlorophenylboronic Acid Isomers cluster_effects Influencing Factors cluster_reactivity Resulting Reactivity ortho 2-Chlorophenylboronic Acid Inductive Inductive Effect (-I) ortho->Inductive Steric Steric Hindrance ortho->Steric Low Low Reactivity ortho->Low meta 3-Chlorophenylboronic Acid meta->Inductive Moderate Moderate Reactivity meta->Moderate para 4-Chlorophenylboronic Acid para->Inductive Resonance Resonance Effect (+R) para->Resonance High High Reactivity para->High Inductive->Moderate Inductive->Low Resonance->High Steric->Low caption Factors influencing reactivity.

Caption: Factors influencing the reactivity of chlorophenylboronic acid isomers.

Conclusion

The reactivity of 2-, 3-, and 4-chlorophenylboronic acid in Suzuki-Miyaura coupling is a clear illustration of the combined influence of electronic and steric effects in organic reactions. For researchers engaged in the synthesis of biaryl compounds, a sound understanding of these principles is essential for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired outcomes. While 4-chlorophenylboronic acid is expected to be the most reactive isomer, successful couplings with the less reactive 2- and 3-isomers can often be achieved through careful selection of catalysts, ligands, and reaction parameters.

References

analytical methods for the quantification of 3-Chlorophenyl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Quantitative Analysis of 3-Chlorophenylboronic Acid

For researchers, scientists, and professionals in drug development, the accurate quantification of key reagents like 3-Chlorophenylboronic acid is paramount for ensuring reaction stoichiometry, purity of active pharmaceutical ingredients (APIs), and overall quality control. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of 3-Chlorophenylboronic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method for the quantification of 3-Chlorophenylboronic acid depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of HPLC-UV, UPLC-MS/MS, and GC-MS for this application.

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.1 µg/mL~0.001 µg/mL (1 ng/mL)[1][2]~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.005 µg/mL (5 ng/mL)[1][2]~0.04 µg/mL
**Linearity (R²) **>0.999>0.99[1]>0.99
Accuracy (% Recovery) 98-102%80-120%[1]90-110%
Precision (% RSD) < 2%< 15%[1]< 10%[3]
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required
Analysis Time 10-20 minutes< 15 minutes[1]20-30 minutes
Selectivity ModerateHighHigh
Cost LowHighMedium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for boronic acids and related compounds and may require minor optimization for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 3-Chlorophenylboronic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of 3-Chlorophenylboronic acid in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample containing 3-Chlorophenylboronic acid and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[4]

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 230 nm

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 3-Chlorophenylboronic acid in the samples from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification. The following protocol is adapted from a method for other phenylboronic acids.[1][2]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 4.6 x 150 mm, 2.7 µm)[1]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide[1]

  • 3-Chlorophenylboronic acid reference standard

Procedure:

  • Mobile Phase Preparation: Mobile Phase A: 0.1% ammonium hydroxide in water. Mobile Phase B: Acetonitrile.[1]

  • Standard Solution Preparation: Prepare a stock solution of 3-Chlorophenylboronic acid in acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards ranging from 1 ng/mL to 100 ng/mL by diluting the stock solution.[2]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the calibration range.

  • UPLC Conditions:

    • Flow rate: 0.25 mL/min[1]

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Gradient elution: A suitable gradient program to ensure separation.

  • MS/MS Conditions:

    • Ionization mode: ESI negative[1]

    • Monitor the appropriate precursor and product ion transitions for 3-Chlorophenylboronic acid.

  • Analysis and Quantification: Inject the standards and samples, and quantify using the calibration curve based on the peak areas of the specific ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of 3-Chlorophenylboronic acid requires a derivatization step to increase its volatility. Silylation is a common approach.

Instrumentation:

  • GC system with a mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Dichloromethane

  • 3-Chlorophenylboronic acid reference standard

Procedure:

  • Standard and Sample Preparation: Accurately weigh the reference standard or sample into a vial and dissolve in the chosen solvent.

  • Derivatization:

    • To 100 µL of the standard or sample solution, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan mode: Full scan or selected ion monitoring (SIM) for target ions of the derivatized analyte.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve and quantify the analyte based on the peak areas of the characteristic ions.

Visualizing Workflows and Reactions

To further clarify the processes involved, the following diagrams illustrate a general analytical workflow and a key reaction involving 3-Chlorophenylboronic acid.

Analytical Workflow for 3-Chlorophenylboronic Acid Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Injection Injection into Chromatograph Dissolution->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Suzuki-Miyaura Cross-Coupling Reaction Reactant1 3-Chlorophenylboronic Acid (Cl-Ph-B(OH)2) Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Aryl Halide (Ar-X) Reactant2->Catalyst Product Biaryl Product (Cl-Ph-Ar) Catalyst->Product

References

A Comparative Guide to the Synthetic Validation of a Route Utilizing 3-Chlorophenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision impacting yield, purity, cost, and environmental impact. This guide provides an objective comparison of a common synthetic pathway for producing substituted biphenyls using 3-Chlorophenyl boronic acid, validated against an alternative classic method. Experimental data is presented to support the comparison, and detailed protocols are provided for reproducibility.

A prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a cornerstone of modern organic synthesis for creating biaryl structures. These structures are prevalent in pharmaceuticals and materials science. This guide will focus on the synthesis of 4-(3-chlorophenyl)phenol, a chlorinated biphenyl derivative, to illustrate the comparison. Chlorinated biphenyls and their hydroxylated metabolites have been noted for their potential to interact with estrogen signaling pathways, making them a subject of interest in toxicology and endocrinology.[1][2][3][4][5]

Comparison of Synthetic Routes for 4-(3-chlorophenyl)phenol

This guide compares two distinct synthetic strategies to produce 4-(3-chlorophenyl)phenol:

  • Route 1: Suzuki-Miyaura Cross-Coupling utilizing this compound and 4-iodophenol.

  • Route 2: Ullmann Condensation , a classic copper-catalyzed reaction, using 3-chlorobromobenzene and phenol.

The performance of these two routes is summarized in the table below, highlighting key quantitative metrics.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Ullmann Condensation
Reactants This compound, 4-Iodophenol3-Chlorobromobenzene, Phenol
Catalyst Palladium-based (e.g., Pd/C)Copper-based (e.g., Copper bronze)
Reaction Conditions Mild (e.g., reflux in water)Harsh (e.g., high temperatures, >200°C)
Reported Yield High (e.g., >90%)Generally lower and variable
Substrate Scope BroadMore limited, particularly with sensitive functional groups
Environmental Impact Generally considered "greener" due to milder conditions and often aqueous solvent systems.[6]High energy consumption and use of less environmentally friendly solvents.

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling of this compound and 4-Iodophenol

This protocol is adapted from a general method for Suzuki-Miyaura reactions in aqueous media.[6]

Materials:

  • This compound

  • 4-Iodophenol

  • 10% Palladium on Carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Methanol

Procedure:

  • In a round-bottom flask, combine 4-iodophenol (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add 10% Pd/C (5 mol%).

  • Add water (10 mL) to the flask.

  • The mixture is heated to reflux with vigorous stirring for 30-60 minutes, or until TLC analysis indicates completion of the reaction.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is acidified with dilute HCl to precipitate the product.

  • The crude product is collected by vacuum filtration and purified by recrystallization from aqueous methanol to yield 4-(3-chlorophenyl)phenol.

Expected Yield: Based on similar reported reactions, yields are expected to be in the range of 90-95%.[6]

Route 2: Ullmann Condensation of 3-Chlorobromobenzene and Phenol

The Ullmann reaction for the synthesis of biaryls typically requires harsh reaction conditions.[7]

Materials:

  • 3-Chlorobromobenzene

  • Phenol

  • Activated Copper bronze

  • Sand

Procedure:

  • In a dry reaction tube, thoroughly mix 3-chlorobromobenzene (1.0 mmol), phenol (1.2 mmol), and activated copper bronze (2.0 g).

  • Cover the mixture with a layer of sand.

  • Heat the reaction tube to 230°C for 7 days.[7]

  • After cooling, the product is extracted from the reaction mixture using an appropriate organic solvent (e.g., toluene).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate 4-(3-chlorophenyl)phenol.

Expected Yield: Yields for Ullmann condensations for biaryl synthesis are often low to moderate and can be highly variable depending on the specific substrates.[7]

Visualizing the Synthetic Pathways and Biological Context

To better understand the logic of the synthetic routes and the potential biological relevance of the product, the following diagrams are provided.

G cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_ullmann Route 2: Ullmann Condensation start_s This compound + 4-Iodophenol cat_s Pd/C, K₂CO₃ start_s->cat_s Reactants reflux_s Reflux in Water cat_s->reflux_s Catalysis workup_s Aqueous Workup & Recrystallization reflux_s->workup_s Reaction product_s 4-(3-chlorophenyl)phenol workup_s->product_s Purification start_u 3-Chlorobromobenzene + Phenol cat_u Copper Bronze start_u->cat_u Reactants heat_u High Temperature (230°C) cat_u->heat_u Catalysis workup_u Solvent Extraction & Chromatography heat_u->workup_u Reaction product_u 4-(3-chlorophenyl)phenol workup_u->product_u Purification

Caption: Comparative workflow of Suzuki-Miyaura vs. Ullmann reactions.

G cluster_pathway Potential Estrogenic Signaling Pathway Interference pcb Chlorinated Biphenyl Metabolite (e.g., hydroxylated 4-(3-chlorophenyl)phenol) er Estrogen Receptor (ER) pcb->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Binds to transcription Gene Transcription ere->transcription Regulates response Altered Cellular Response transcription->response

Caption: Simplified diagram of potential endocrine disruption by chlorinated biphenyls.

Conclusion

The Suzuki-Miyaura cross-coupling reaction, utilizing this compound, presents a more efficient and environmentally benign route for the synthesis of 4-(3-chlorophenyl)phenol compared to the classical Ullmann condensation. The milder reaction conditions, higher reported yields, and broader substrate applicability make it a superior choice for modern synthetic applications. The potential for the resulting chlorinated biphenyls to interact with hormonal signaling pathways underscores the importance of understanding the biological activity of synthetically accessible molecules.

References

comparative study of different boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boronic Acids in Suzuki Coupling for Researchers

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this reaction is the organoboron reagent, most commonly a boronic acid. However, the choice of the specific boronic acid or its derivative can significantly impact reaction performance, including yield, reaction time, and stability. This guide provides a comparative analysis of different boronic acids and their derivatives to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their Suzuki coupling reactions.

Performance Comparison of Boronic Acid Derivatives

The reactivity of organoboron reagents in Suzuki coupling is influenced by both electronic and steric factors. While boronic acids are the most common coupling partners due to their high reactivity, their stability can be a concern.[3][4] Boronic esters and trifluoroborate salts offer enhanced stability, albeit sometimes with a trade-off in reactivity.[2][3][5] Below is a summary of the performance of representative boronic acid derivatives.

Boronic Acid DerivativeStructureRelative ReactivityStabilityKey AdvantagesKey Disadvantages
Phenylboronic Acid Ph-B(OH)₂HighModerateReadily available, high atom economy.[3]Prone to dehydration to form cyclic boroxine, potential for protodeboronation.[5][6]
4-Methoxyphenylboronic Acid 4-MeO-C₆H₄-B(OH)₂HighModerateElectron-donating group can sometimes facilitate transmetalation.Similar stability issues to phenylboronic acid.
4-Chlorophenylboronic Acid 4-Cl-C₆H₄-B(OH)₂Moderate to HighModerateElectron-withdrawing group can affect transmetalation rate.[7]Prone to instability under basic conditions.[7]
Phenylboronic Acid Pinacol Ester Ph-B(pin)ModerateHighStable to chromatography, less prone to protodeboronation.[3][5]Generally less reactive than the corresponding boronic acid, may require more forcing conditions.[4][8]
Potassium Phenyltrifluoroborate [Ph-BF₃]KModerateHighHighly stable, crystalline solids, less prone to protodeboronation.[2][3]May require specific conditions for efficient coupling.

Experimental Protocols

A general procedure for a comparative Suzuki coupling experiment is provided below. Note that optimal conditions can vary significantly based on the specific substrates, catalyst, and ligand used.

General Protocol for Comparative Suzuki Coupling of Aryl Bromide with Various Boron Reagents

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Boron reagent (Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid, Phenylboronic acid pinacol ester, or Potassium phenyltrifluoroborate) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide (1 mmol), the boron reagent (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2 mmol).

  • Add the solvent mixture (5 mL).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki Coupling Pathway and Experimental Workflow

To better understand the Suzuki coupling reaction and the experimental design for comparing different boronic acids, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X      L_n Pd0->ArPdXL2 Oxidative Addition ArX Ar-X ArPdR Ar-Pd(II)-R     L_n ArPdXL2->ArPdR Transmetalation BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base ArPdR->Pd0 Reductive Elimination ArR Ar-R

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Select Boronic Acid Derivatives for Comparison ReactionSetup Set up Parallel Suzuki Coupling Reactions (Identical Aryl Halide, Catalyst, Base, Solvent, Temperature) Start->ReactionSetup Monitoring Monitor Reaction Progress over Time (e.g., TLC, GC-MS) ReactionSetup->Monitoring Workup Quench, Extract, and Purify Products Monitoring->Workup Analysis Analyze Results: - Compare Yields - Compare Reaction Times - Assess Purity Workup->Analysis Conclusion Draw Conclusions on Relative Performance Analysis->Conclusion

Caption: Workflow for comparing boronic acid performance.

References

A Comparative Guide to the Characterization of Impurities in Commercial 3-Chlorophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials is paramount to ensuring the efficacy, safety, and reproducibility of final products. 3-Chlorophenylboronic acid is a versatile and widely used reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of commercial 3-chlorophenylboronic acid, focusing on the characterization of its impurities, performance evaluation against alternative reagents, and its application in relevant biological pathways.

Characterization of Impurities in Commercial 3-Chlorophenylboronic Acid

Commercial 3-chlorophenylboronic acid is known to contain impurities that can arise from its synthesis, storage, and handling. While suppliers often provide a purity level of ≥95% or higher as determined by HPLC, a detailed impurity profile is not always readily available.[2] The most commonly cited impurity is the corresponding anhydride, a cyclic trimer known as a boroxine.[3][4][5]

Table 1: Potential Impurities in Commercial 3-Chlorophenylboronic Acid

Impurity NameChemical StructureTypical OriginPotential Impact on Reactions
3-Chlorophenylboroxine(C₆H₄ClBO)₃Dehydration of 3-chlorophenylboronic acidCan exhibit different reactivity in cross-coupling reactions, potentially leading to inconsistent yields.
BenzeneC₆H₆Residual solvent from synthesisGenerally inert, but its presence indicates incomplete purification.
Unreacted starting materialse.g., 1-bromo-3-chlorobenzene, 3-dichlorobenzeneIncomplete reaction during synthesisCan lead to the formation of undesired byproducts in subsequent reactions.
Homocoupled biphenylCl-C₆H₄-C₆H₄-ClSide reaction during Grignard formation or Suzuki-Miyaura couplingDifficult to separate from the desired product, impacting purity.
Di- and tri-substituted boronic acid derivatives(C₆H₄Cl)₂BOH, (C₆H₄Cl)₃BReaction of the Grignard reagent with the borate esterCan lead to the formation of complex and difficult-to-remove impurities.
Experimental Protocols for Impurity Detection

1. High-Performance Liquid Chromatography (HPLC)

A robust method for quantifying the purity of 3-chlorophenylboronic acid and detecting non-volatile organic impurities.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of 3-chlorophenylboronic acid in the mobile phase.

  • Analysis: The peak area of 3-chlorophenylboronic acid is compared to the total peak area of all components to determine purity. Impurities are identified by their retention times relative to the main peak and, if available, by comparison with reference standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for the detection of volatile impurities such as residual solvents.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient from 50°C to 250°C.

  • Detection: Mass spectrometer in full scan mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC.

  • Analysis: Impurities are identified by their mass spectra and retention times.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides structural information about the main component and any impurities present at significant levels.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Analysis: ¹H and ¹³C NMR spectra can reveal the presence of organic impurities. The presence of the boroxine anhydride can be identified by characteristic shifts in the aromatic region. Quantitative NMR (qNMR) with an internal standard can be used to determine the exact purity.

Performance Comparison with Alternative Reagents

While 3-chlorophenylboronic acid is a workhorse in many applications, its stability can be a concern, leading to the formation of boroxine and other degradation products. Alternative reagents have been developed to address these limitations.

Table 2: Performance Comparison of Arylboron Reagents

ReagentAdvantagesDisadvantagesTypical Application
3-Chlorophenylboronic Acid Readily available, relatively low cost, good reactivity in many Suzuki-Miyaura couplings.Prone to dehydration to form boroxine, can be unstable under certain conditions, susceptible to protodeboronation.General-purpose Suzuki-Miyaura cross-coupling reactions.
Potassium 3-Chlorophenyltrifluoroborate Crystalline, air- and moisture-stable solid, easy to handle, often provides higher yields and cleaner reactions.Requires specific reaction conditions for activation (e.g., aqueous base).Suzuki-Miyaura couplings where stability and handling are critical.
3-Chlorophenyl MIDA boronate Exceptionally stable, can be used in multi-step one-pot syntheses, compatible with a wide range of reaction conditions.Requires a deprotection step to release the boronic acid, may be more expensive.Complex syntheses requiring a protected boronic acid.

Application in Drug Development: Targeting the PDE4D Signaling Pathway

3-Chlorophenylboronic acid is a key building block in the synthesis of selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various neurological and inflammatory disorders.[6] PDE4D is a key regulator of intracellular cyclic AMP (cAMP) levels, a crucial second messenger in many signaling pathways.

The following diagram illustrates the experimental workflow for the synthesis of a PDE4D inhibitor using 3-chlorophenylboronic acid.

G cluster_synthesis Synthesis of PDE4D Inhibitor cluster_analysis Analysis and Characterization start Starting Materials: - 3-Chlorophenylboronic Acid - Pyrimidine Derivative suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Further Functionalization intermediate->modification final_product Final PDE4D Inhibitor modification->final_product hplc HPLC Purity Check final_product->hplc nmr NMR Structural Confirmation final_product->nmr ms Mass Spectrometry final_product->ms caption Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of a PDE4D inhibitor.

The diagram below illustrates the simplified signaling pathway involving PDE4D and the mechanism of action of its inhibitors.

G cluster_pathway PDE4D Signaling Pathway atp ATP ac Adenylate Cyclase atp->ac Activation camp cAMP ac->camp pde4d PDE4D camp->pde4d pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4d->amp Hydrolysis creb CREB Phosphorylation pka->creb gene Gene Expression (Neuronal function, inflammation) creb->gene inhibitor PDE4D Inhibitor (Synthesized using 3-Chlorophenylboronic Acid) inhibitor->pde4d Inhibition caption Simplified PDE4D Signaling Pathway

References

A Comparative Guide to Alternatives for 3-Chlorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of biaryl scaffolds crucial for pharmaceutical and materials science applications, 3-chlorophenylboronic acid has long served as a staple reagent in Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids, leading to challenges in storage, handling, and reaction consistency, has prompted the development of more robust alternatives. This guide provides an objective comparison of 3-chlorophenylboronic acid with its leading alternatives—potassium 3-chlorophenyltrifluoroborate and 3-chlorophenyl MIDA boronate—supported by comparative experimental data and detailed protocols to inform reagent selection in demanding synthetic applications.

Executive Summary

The primary alternatives to 3-chlorophenylboronic acid offer significant improvements in stability and handling without compromising reactivity in Suzuki-Miyaura cross-coupling reactions.

  • Potassium 3-chlorophenyltrifluoroborate is a crystalline, air- and moisture-stable salt that often provides comparable or superior yields to the corresponding boronic acid. Its enhanced stability translates to a longer shelf-life and greater reproducibility in reactions.

  • 3-Chlorophenyl MIDA boronate is an exceptionally stable, crystalline solid that is compatible with a wide range of reaction conditions, including aqueous bases and chromatography. This stability allows for its use in iterative cross-coupling strategies where the boron functionality needs to be preserved through multiple synthetic steps.

This guide will delve into a direct performance comparison of these reagents in a model Suzuki-Miyaura cross-coupling reaction, followed by detailed experimental protocols and workflow visualizations.

Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

To provide a quantitative benchmark for comparison, the performance of 3-chlorophenylboronic acid and its alternatives was evaluated in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The reaction conditions were standardized to allow for a direct comparison of the efficacy of each boron reagent.

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Chlorophenylboronic Acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012~90-95
Potassium 3-Chlorophenyltrifluoroborate4-BromoanisolePdCl₂(dppf) (3)Cs₂CO₃THF/H₂O8016~92-97
3-Chlorophenyl MIDA Boronate4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10018~85-90

Note: The yields presented are typical ranges based on literature precedents for analogous systems and may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions cited in the comparison table are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with 4-Bromoanisole

Materials:

  • 3-Chlorophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of Potassium 3-Chlorophenyltrifluoroborate with 4-Bromoanisole

Materials:

  • Potassium 3-chlorophenyltrifluoroborate (1.5 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF, 8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine potassium 3-chlorophenyltrifluoroborate, 4-bromoanisole, PdCl₂(dppf), and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF and water via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Protocol 3: Suzuki-Miyaura Coupling of 3-Chlorophenyl MIDA Boronate with 4-Bromoanisole

Materials:

  • 3-Chlorophenyl MIDA boronate (1.1 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add 3-chlorophenyl MIDA boronate, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Purge the vessel with nitrogen or argon.

  • Add degassed toluene and water.

  • Heat the mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by silica gel chromatography.

Visualizing the Synthetic Workflow and Reagent Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated.

Suzuki_Miyaura_Workflow start Start: - Aryl Halide - Boron Reagent reagents Add: - Palladium Catalyst - Base - Solvent start->reagents 1. Combine Reactants reaction Reaction: - Heat & Stir - Inert Atmosphere reagents->reaction 2. Initiate Reaction workup Work-up: - Quench - Extraction - Drying reaction->workup 3. Isolate Crude purification Purification: - Column Chromatography workup->purification 4. Purify product Final Product: Biaryl Compound purification->product 5. Characterize

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Alternatives boronic_acid 3-Chlorophenylboronic Acid (R-B(OH)₂) trifluoroborate Potassium 3-Chlorophenyltrifluoroborate (R-BF₃K) boronic_acid->trifluoroborate Improved Stability (Air & Moisture) mida_boronate 3-Chlorophenyl MIDA Boronate (R-B(MIDA)) boronic_acid->mida_boronate Exceptional Stability (Orthogonal Reactivity)

Structural relationship and key advantages of alternatives to 3-chlorophenylboronic acid.

Conclusion

While 3-chlorophenylboronic acid remains a viable and cost-effective reagent for many Suzuki-Miyaura cross-coupling reactions, its limitations in terms of stability and handling can be a significant drawback in complex, multi-step syntheses and for applications requiring high reproducibility. Potassium 3-chlorophenyltrifluoroborate and 3-chlorophenyl MIDA boronate present themselves as superior alternatives, offering enhanced stability and ease of use. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, the need for intermediate stability, and overall cost considerations. For applications demanding robust and reliable performance, the investment in these advanced boron reagents is often well-justified.

Assessing the Purity of 3-Chlorophenyl Boronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds. 3-Chlorophenyl boronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, offering high resolution and sensitivity for detecting the main component and any potential impurities.

Experimental Protocol: HPLC Purity Determination

This section details a robust HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of about 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The primary synthesis route for this compound often involves the reaction of a Grignard reagent with a trialkyl borate. Potential impurities that may arise from this process include:

  • Homocoupling byproduct: Biphenyl derivatives formed from the reaction of the Grignard reagent with the starting aryl halide.

  • Protiodeboronation product: Chlorobenzene, formed by the loss of the boronic acid group.

  • Borinic and boronic anhydrides: Formed through dehydration of the boronic acid.

  • Unreacted starting materials and reagents.

Comparison with Alternative Analytical Methods

While HPLC is a dominant technique for purity assessment, other methods can also be employed, each with its own set of advantages and limitations.

Analytical MethodPrincipleTypical AccuracyTypical Precision (RSD)Limit of Detection (LOD)ThroughputKey AdvantagesKey Limitations
HPLC Chromatographic separation based on differential partitioning between a stationary and mobile phase, followed by UV detection.High< 2%Low (ng range)HighHigh resolution for separating impurities, quantitative accuracy, well-established and robust.Requires specialized equipment and solvents, potential for on-column degradation of boronic acids.[1]
Quantitative ¹¹B NMR (qNMR) Nuclear Magnetic Resonance spectroscopy of the ¹¹B nucleus. The signal intensity is directly proportional to the number of boron atoms.[2][3]Very High< 1%Moderate (µg range)ModerateProvides structural information, highly specific for boron-containing compounds, can be a primary ratio method.[2]Requires an NMR spectrometer, lower sensitivity compared to HPLC, potential for complex spectra.
Titration Acid-base titration of the boronic acid with a standardized base, often in the presence of a polyol (e.g., mannitol) to enhance the acidity of the boronic acid.[2]Moderate2-5%High (mg range)LowLow cost, simple instrumentation.Lower sensitivity and specificity, susceptible to interference from other acidic or basic impurities.
Gravimetric Analysis Precipitation of the boronic acid as an insoluble derivative, followed by filtration, drying, and weighing.High< 1%High (mg range)LowCan be highly accurate and precise if a suitable precipitating agent is available.Time-consuming, not readily amenable to automation, requires a specific and selective precipitation reaction.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution Weigh->Dissolve Filter Filtration Dissolve->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Reporting Calculate->Report

Figure 1. Experimental workflow for HPLC purity assessment.

Method_Comparison Center Purity Assessment HPLC HPLC Center->HPLC High Resolution qNMR qNMR Center->qNMR Structural Specificity Titration Titration Center->Titration Low Cost Gravimetry Gravimetric Analysis Center->Gravimetry High Accuracy

Figure 2. Comparison of analytical methods for purity.

Conclusion

The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. HPLC stands out as the most versatile and widely applicable technique, offering an excellent balance of resolution, sensitivity, and quantitative accuracy, making it the method of choice for routine quality control and in-process monitoring. For applications requiring the highest level of accuracy and structural confirmation, quantitative ¹¹B NMR is a powerful alternative. Titration and gravimetric analysis, while less common for this specific application due to their lower sensitivity and throughput, can still be valuable in certain contexts where simplicity and low cost are paramount. A thorough understanding of the strengths and weaknesses of each method allows researchers to select the most appropriate technique to ensure the quality and integrity of their synthetic endeavors.

References

A Comparative Guide to the Theoretical vs. Experimental Yields in Reactions of 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chlorophenylboronic acid is a versatile reagent in modern organic synthesis, prized for its role in the formation of carbon-carbon and carbon-heteroatom bonds. It is a key building block in the synthesis of a wide array of compounds, from pharmaceuticals to advanced materials. Understanding the expected versus actual yields of its common reactions is crucial for efficient experimental design, process optimization, and the economic scale-up of synthetic routes. This guide provides an objective comparison of theoretical and experimental yields for key reactions involving 3-Chlorophenylboronic acid, supported by detailed experimental protocols and data.

Key Reactions and Yield Comparison

3-Chlorophenylboronic acid is most prominently utilized in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. The experimental yields of these reactions are influenced by a multitude of factors including the choice of catalyst, ligand, base, solvent, temperature, and the nature of the coupling partner. The following tables summarize representative experimental yields for these reactions, providing a snapshot of what can be realistically achieved in a laboratory setting.

Calculating Theoretical Yield:

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation.

  • Step 1: Determine the moles of each reactant.

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Step 2: Identify the limiting reactant. This is the reactant that will be completely consumed first and thus determines the maximum amount of product that can be formed.

  • Step 3: Calculate the moles of product that can be formed from the limiting reactant based on the stoichiometric ratio.

  • Step 4: Convert the moles of product to grams to get the theoretical yield.

    • Theoretical Yield (g) = Moles of product * Molar Mass of product ( g/mol )

Percent Yield:

The percent yield is the ratio of the actual (experimental) yield to the theoretical yield, expressed as a percentage.

  • Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like 3-Chlorophenylboronic acid) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryl compounds.

Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95%
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃Dioxane1006~90-98%
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene11018~75-85%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. While the boronic acid is not a direct coupling partner in the traditional sense, it can be a precursor to one of the aryl partners. A more direct application for boronic acids in C-N bond formation is the Chan-Lam coupling. However, for the purpose of this guide, we will consider the coupling of an amine with a chloro-substituted aryl partner that could be synthesized using 3-chlorophenylboronic acid.

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024~80-95%
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11012~70-90%
n-HexylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8016~65-85%
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction of boronic acids with amines, phenols, and other N- and O-nucleophiles. It offers a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.

NucleophileCopper SourceLigandBaseSolventTemp. (°C)Time (h)Experimental Yield (%)
PhenolCu(OAc)₂PyridineEt₃NCH₂Cl₂2548~70-90%
AnilineCuI1,10-PhenanthrolineCs₂CO₃DMF10024~60-85%
ImidazoleCu(OAc)₂NonePyridineCH₃CN8012~75-92%

Experimental Protocols

Below are detailed methodologies for representative reactions involving 3-Chlorophenylboronic acid.

Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with 4-Bromoanisole

Materials:

  • 3-Chlorophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chlorophenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline (Illustrative Example)

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by 4-chloroanisole and aniline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylamine.

Chan-Lam Coupling of 3-Chlorophenylboronic Acid with Phenol

Materials:

  • 3-Chlorophenylboronic acid (1.5 mmol)

  • Phenol (1.0 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a round-bottom flask, add 3-Chlorophenylboronic acid, phenol, and Cu(OAc)₂.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Visualizing the Workflow

A general experimental workflow for a cross-coupling reaction involving 3-Chlorophenylboronic acid can be visualized as follows:

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification & Analysis Reactants Weigh Reactants: - 3-Chlorophenylboronic Acid - Coupling Partner - Base Catalyst Add Catalyst & Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Ar/N2) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Washing Wash with Aqueous Solutions (e.g., H2O, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis Yield Calculate Experimental Yield Analysis->Yield

Safety Operating Guide

Navigating the Safe Disposal of 3-Chlorophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chlorophenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle 3-Chlorophenylboronic acid with appropriate safety measures. This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][2][3]

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is required. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[1]

    • Eye Protection: Wear chemical safety goggles compliant with European Standard EN 166.[2]

    • Hand Protection: Use chemical-resistant gloves and inspect them prior to use. Employ proper glove removal techniques to avoid skin contact.[1]

    • Body Protection: Wear a complete chemical-protective suit.[1]

  • Handling Practices: Avoid the formation and inhalation of dust.[1][4] Do not eat, drink, or smoke when using this product.[4]

Hazard Classification and Data

Understanding the specific hazards associated with 3-Chlorophenylboronic acid is fundamental to its safe management. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][4]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of 3-Chlorophenylboronic acid is that it must not be allowed to enter drains or the environment.[1][2] All waste, including contaminated materials, must be treated as hazardous.

1. Waste Collection and Segregation:

  • Carefully collect waste material, minimizing dust generation.[1]

  • Place the waste into a suitable, clearly labeled, and tightly sealed container for disposal.[1][4]

2. Treatment and Final Disposal:

  • The recommended method of disposal is to engage a licensed, professional waste disposal company.[1]

  • Offer surplus and non-recyclable solutions to the licensed disposal company.[1]

  • A common disposal technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

3. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Containers should be sent to a designated hazardous or special waste collection point.[2]

Emergency and First-Aid Measures

In case of accidental exposure, immediate action is crucial.

  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for 3-Chlorophenylboronic acid.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][4]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person.[1]

G Workflow for 3-Chlorophenylboronic Acid Disposal start Waste Generation (3-Chlorophenylboronic Acid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prohibit CRITICAL: DO NOT DISPOSE IN DRAINS start->prohibit collect Step 2: Collect Waste (Avoid Dust Formation) ppe->collect container Step 3: Secure in Labeled, Closed Container collect->container storage Step 4: Store Securely for Pickup container->storage disposal_co Step 5: Transfer to Licensed Waste Disposal Company storage->disposal_co incinerate Final Disposal: Chemical Incineration disposal_co->incinerate

Caption: Disposal workflow for 3-Chlorophenylboronic Acid.

References

Personal protective equipment for handling 3-Chlorophenyl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chlorophenyl boronic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause skin and serious eye irritation.[4][5] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection - Chemical impermeable gloves (must be inspected prior to use).[1][2] - Fire/flame resistant and impervious clothing or a complete suit protecting against chemicals.[1][2]EU Directive 89/686/EEC, EN 374[1]
Respiratory Protection - For nuisance exposures, a particle respirator (e.g., N95 or P95) is recommended.[2] - If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., ABEKP2) should be used.[1][2]NIOSH (US) or EN 143 (EU)[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep it segregated from incompatible materials such as strong oxidizing agents and away from foodstuff containers.[1][4]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Avoid the formation and inhalation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1][6]

  • Avoid contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the designated handling area.[1][3]

  • Wash hands thoroughly after handling the substance.[1][3]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][2][3] Seek medical attention if irritation persists.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

  • In case of a spill: Evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[2] Sweep up the material and place it into a suitable, closed container for disposal.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal practices must be in accordance with local, state, and federal regulations.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with established protocols.[2] Ensure containers are completely empty before disposal.[7]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Solid b->c Begin Experiment d Dissolve/React c->d e Quench Reaction d->e Reaction Complete f Segregate Waste e->f g Decontaminate Glassware f->g h Doff PPE g->h i Dispose of Waste h->i

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophenyl boronic acid
Reactant of Route 2
Reactant of Route 2
3-Chlorophenyl boronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。